molecular formula C20H26N2O2 B1437800 N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide CAS No. 1020723-78-7

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

カタログ番号: B1437800
CAS番号: 1020723-78-7
分子量: 326.4 g/mol
InChIキー: RUUMKAUDWWPQCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(5-amino-2-methylphenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-14-16(21)12-11-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUMKAUDWWPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Functional Profiling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of rational drug design, hybridizing privileged scaffolds is a proven strategy for discovering novel pharmacophores. N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a highly specialized bifunctional molecule. It merges two distinct chemical motifs:

  • The N-(5-amino-2-methylphenyl) core: A well-documented aniline derivative that serves as the critical hinge-binding and linker region in several tyrosine kinase inhibitors, most notably Imatinib (Gleevec)[1].

  • The 2-(hexyloxy)benzamide moiety: A lipophilic domain recognized for its role in generating "lysosomotropic detergents"—compounds capable of accumulating in acidic vacuoles and inducing targeted cell death in cancer and fungal models[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale of this compound, provide a self-validating synthetic workflow, and outline its mechanistic utility in modern therapeutics.

Chemical Structure & Physicochemical Profiling

The therapeutic and chemical behavior of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is dictated by its precise steric and electronic properties. The 6-carbon hexyloxy chain provides the exact lipophilicity required to insert into lipid bilayers without causing immediate, non-specific cytotoxicity[2]. Meanwhile, the ortho-substitution on the benzamide ring forces a specific dihedral twist, optimizing the spatial orientation of the diaminotoluene core for downstream receptor or kinase binding.

Quantitative Physicochemical Data

To facilitate formulation and assay development, the fundamental quantitative metrics of the compound are summarized below:

PropertyValueCausality / Significance
Molecular Formula C₂₀H₂₆N₂O₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 326.44 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Estimated LogP 4.5 – 4.8High lipophilicity driven by the hexyl chain; ensures membrane permeability[2].
H-Bond Donors 2Provided by the secondary amide (NH) and primary amine (NH₂).
H-Bond Acceptors 3Provided by the carbonyl oxygen, ether oxygen, and amine nitrogen.
Topological Polar Surface Area ~55.1 ŲOptimal for intracellular targeting and potential blood-brain barrier (BBB) penetration.

(Note: This compound is a regioisomer of the commercially available N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, differing only in the position of the primary amine on the toluene ring, which drastically alters its kinase-binding profile).

Experimental Workflow: De Novo Synthesis Protocol

The synthesis of this compound requires a highly regioselective approach to ensure the correct amine on the toluene ring is functionalized. We employ a two-step sequence: amidation of an acid chloride with a nitroaniline derivative, followed by a mild catalytic reduction[3].

Synthesis_Workflow A 2-(hexyloxy)benzoic acid Starting Material B Activation (SOCl2, DMF cat., DCM) A->B C 2-(hexyloxy)benzoyl chloride Reactive Intermediate B->C D Amidation (+ 2-methyl-5-nitroaniline, TEA) C->D E Nitro Intermediate (C20H24N2O4) D->E F Reduction (Pd/C, H2, EtOH) E->F G N-(5-Amino-2-methylphenyl) -2-(hexyloxy)benzamide F->G

Fig 1: Two-step synthetic workflow from 2-(hexyloxy)benzoic acid to the target benzamide.

Step 1: Synthesis of the Nitro Intermediate

Objective: Couple 2-(hexyloxy)benzoyl chloride with 2-methyl-5-nitroaniline. Causality: We start with a nitroaniline rather than a diamine to prevent bis-acylation and ensure absolute regiocontrol. The amine para to the nitro group is less sterically hindered but electronically deactivated; thus, converting the carboxylic acid to a highly reactive acid chloride is mandatory.

  • Activation: Suspend 2-(hexyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0°C.

    • Mechanism: DMF forms the Vilsmeier-Haack reagent, accelerating the conversion to the acid chloride while minimizing side reactions.

  • Coupling: Stir for 2 hours at room temperature, then concentrate under vacuum to remove excess SOCl₂. Redissolve the resulting 2-(hexyloxy)benzoyl chloride in DCM.

  • Amidation: In a separate flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM. Add the acid chloride solution dropwise at 0°C.

    • Mechanism: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the nucleophilic amine.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the nitro intermediate.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine. Causality: While Fe/HCl or SnCl₂ are common reducing agents, they require harsh acidic conditions that risk cleaving the hexyloxy ether linkage. Mild catalytic hydrogenation is chosen to preserve the molecule's structural integrity[3].

  • Reaction Setup: Dissolve the nitro intermediate in anhydrous ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the yellow nitro spot and the appearance of a highly polar, UV-active amine spot confirms completion.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric). Concentrate the filtrate under reduced pressure to yield pure N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Mechanistic Pathways & Biological Applications

The unique structural components of this molecule allow it to be utilized in two distinct biological paradigms:

A. Lysosomotropic Detergent Activity

Molecules bearing a weakly cationic moiety (the primary amine) and a single alkyl chain of ~6-10 carbons (the hexyloxy group) act as potent lysosomotropic agents[2].

  • The Mechanism: The unprotonated lipophilic base easily crosses the cell membrane and enters the acidic environment of the lysosome (pH 4.5 - 5.0). Here, the primary amine becomes protonated, trapping the cation inside the vacuole. As the concentration reaches the critical micellar concentration (CMC), the hexyloxy chains insert into the lysosomal membrane, acting as a detergent. This causes Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol and triggering apoptosis[2].

MOA_Pathway A Lipophilic Base (Target Compound) B Lysosomal Entry (pH 4.5 - 5.0) A->B C Protonation (Cation Trapping) B->C D Membrane Insertion (Hexyl Chain) C->D E Lysosomal Permeabilization D->E F Apoptosis (Cell Death) E->F

Fig 2: Lysosomotropic detergent mechanism leading to membrane permeabilization and apoptosis.

B. Tyrosine Kinase Inhibitor Scaffold

The N-(5-amino-2-methylphenyl) fragment is the exact structural core utilized in the synthesis of Imatinib and related BCR-ABL inhibitors[1]. The exposed primary amine can be further reacted with functionalized pyrimidines or pyridines[3]. By utilizing the 2-(hexyloxy)benzamide tail instead of Imatinib's standard piperazine-methyl tail, researchers can design kinase inhibitors with enhanced lipophilicity, specifically targeting kinases in lipid-rich environments or overcoming specific efflux-pump-mediated drug resistance.

Sources

The Mechanistic Paradigm of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide: Lysosomotropic Detergency and Targeted Organelle Permeabilization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide represents a highly specialized class of therapeutic agents designed to bypass traditional protein-binding paradigms. Instead of targeting specific kinase conformations—which are inherently vulnerable to point-mutation resistance—this compound exerts its effects through a biophysical mechanism: lysosomotropic detergency [1]. By exploiting the acidic nature of mammalian lysosomes and fungal/parasitic vacuoles, the molecule achieves massive intracellular accumulation via cation trapping, ultimately reaching a critical micellar concentration (CMC) that disrupts the organelle membrane[1][2].

This whitepaper dissects the structural causality, downstream cellular signaling, and self-validating experimental workflows required to study this molecule.

Physicochemical Architecture: Form Dictates Function

As application scientists, we must first understand why this specific molecular architecture was synthesized. Every functional group in N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide serves a distinct biophysical purpose:

  • The Lipophilic Tail (2-hexyloxy group): This 6-carbon alkyl chain provides the precise degree of hydrophobicity required for lipid bilayer insertion. If the chain were shorter, the molecule would fail to form micelles (unachievable CMC). If it were longer (e.g., >12 carbons), it would become trapped in the plasma membrane and never reach the lysosome.

  • The Weakly Basic Headgroup (5-amino-2-methylphenyl): The aniline-derived primary amine possesses a pKa of approximately 4.5–5.5. At physiological pH (7.4), the molecule remains uncharged, allowing rapid, passive diffusion across the plasma membrane.

  • The Benzamide Linker: Provides structural rigidity, ensuring the molecule maintains an amphiphilic geometry conducive to micelle formation once protonated.

Core Mechanism of Action: Cation Trapping and LMP

The primary mechanism of action is entirely dependent on the spatiotemporal dynamics of cellular pH gradients[1].

  • Passive Diffusion: The uncharged drug freely diffuses through the cytosol.

  • Cation Trapping: Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine headgroup becomes protonated. This cationic form is highly polar and cannot cross the lysosomal membrane to exit. Driven by the continuous pH gradient, the drug accumulates inside the lysosome at concentrations orders of magnitude higher than the extracellular space[1][2].

  • Micellar Disruption: Once the intralysosomal concentration exceeds the Critical Micellar Concentration (CMC), the amphiphilic molecules aggregate into micelles. These micelles act as surfactants, extracting structural lipids from the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP) [2].

G Extracellular Extracellular Space (pH 7.4) Uncharged Drug Cytosol Cytosol (pH 7.2) Passive Diffusion Extracellular->Cytosol Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Protonation Cytosol->Lysosome Membrane Crossing Trapping Cation Trapping Massive Accumulation Lysosome->Trapping H+ Binding Micelle Micelle Formation (Exceeds CMC) Trapping->Micelle Concentration Spike LMP Lysosomal Membrane Permeabilization (LMP) Micelle->LMP Detergent Effect

Fig 1: Biophysical mechanism of cation trapping and lysosomal membrane permeabilization (LMP).

Divergent Downstream Consequences

Because lysosomes are central hubs for cellular metabolism and signaling, LMP triggers distinct downstream effects depending on the target cell type[2]:

  • Oncology (Overcoming Chemoresistance): Cancer cells frequently possess enlarged, fragile lysosomes used to sequester and neutralize basic chemotherapeutic drugs. N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide shatters these lysosomes, releasing highly active proteases (cathepsins) into the cytosol. Cathepsins cleave the pro-apoptotic protein Bid into tBid, which subsequently triggers Mitochondrial Outer Membrane Permeabilization (MOMP) and rapid apoptosis[2].

  • Immunology (Anti-inflammatory): In activated macrophages, lysosomes are required for the processing and exocytosis of pro-inflammatory mediators like HMGB1. Sub-lethal disruption of lysosomal trafficking by this compound severely blunts HMGB1 secretion, exerting a potent anti-inflammatory effect[2].

  • Infectious Disease: Fungi and protozoal parasites rely heavily on acidic vacuoles for survival and virulence. Disruption of these vacuoles via cation trapping is broadly fungicidal and highly resistant to standard point-mutation evasion tactics[1].

G cluster_oncology Oncology / Apoptotic Pathway cluster_inflammation Anti-Inflammatory Pathway LMP Lysosomal Membrane Permeabilization (LMP) Cathepsin Cathepsin Release LMP->Cathepsin Exocytosis Inhibited Exocytosis LMP->Exocytosis Bid Bid Cleavage (tBid) Cathepsin->Bid MOMP Mitochondrial Permeabilization Bid->MOMP Apoptosis Cell Death (Apoptosis) MOMP->Apoptosis HMGB1 Reduced HMGB1 Secretion Exocytosis->HMGB1 Inflammation Suppressed Inflammation HMGB1->Inflammation

Fig 2: Divergent downstream cellular consequences following drug-induced LMP.

Self-Validating Experimental Protocols

To rigorously prove that N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide operates via pH-driven LMP rather than off-target kinase inhibition, researchers must employ orthogonal, self-validating experimental designs.

Protocol 1: Real-Time LMP Validation via Acridine Orange (AO) Relocation

Causality: AO is a metachromatic fluorophore. When highly concentrated inside intact lysosomes, it emits red fluorescence. Upon LMP, AO leaks into the cytosol, dilutes, and undergoes a metachromatic shift to emit green fluorescence.

  • Seeding: Plate target cells (e.g., Hep3B or macrophages) in glass-bottom confocal dishes.

  • Loading: Incubate cells with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

  • Washing: Wash 3x with PBS to remove extracellular AO, replacing with phenol-red-free media.

  • Treatment: Introduce N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (1–10 µM).

  • Imaging: Monitor via confocal microscopy. A rapid shift from punctate red fluorescence to diffuse cytosolic green fluorescence confirms LMP.

Protocol 2: The "Gold Standard" V-ATPase Rescue Assay

Causality: If the drug's cytotoxicity is strictly dependent on cation trapping within an acidic organelle, neutralizing the lysosomal pH should completely abolish its efficacy.

  • Pre-treatment: Treat cells with 100 nM Bafilomycin A1 (a specific V-ATPase inhibitor) for 1 hour to neutralize lysosomal pH.

  • Drug Exposure: Add N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide at its established IC90 concentration.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay at 24 hours.

  • Validation: Cells pre-treated with Bafilomycin A1 will show near 100% viability, proving the MoA is exclusively pH-dependent.

Quantitative Data Summary

ParameterValue / RangeBiological Significance
Extracellular pKa (Amine) ~ 4.5 - 5.5Ensures the molecule remains uncharged at pH 7.4 for optimal plasma membrane diffusion.
Intralysosomal Accumulation > 1,000-foldMassive concentration gradient driven by the pH differential (pH 7.4 vs 4.5).
Critical Micellar Concentration 50 - 150 µMThe threshold concentration required inside the lysosome to trigger detergent-like bilayer disruption.
In Vitro IC50 (Cancer Cells) 1 - 10 µMHighly potent cytotoxicity, specifically dependent on the lysosomal fragility of the target cell line.

References

  • Title: EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.
  • Title: ES2790675T3 - Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity.

Sources

pharmacokinetics of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacokinetic Profiling and Bioanalytical Workflows for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Executive Summary

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a rationally designed, highly lipophilic small molecule. Structurally, it merges a 5-amino-2-methylaniline moiety—a pharmacophore frequently utilized in kinase inhibitors—with a 2-hexyloxybenzamide group. Recent structure-activity relationship (SAR) studies have demonstrated that 2-substituted benzamides serve as potent, non-canonical zinc-binding groups (ZBGs), conferring unprecedented selectivity for Histone Deacetylase 3 (HDAC3) over other isoforms[1].

However, the incorporation of the extended 6-carbon hexyloxy aliphatic chain introduces complex pharmacokinetic (PK) challenges, notably concerning aqueous solubility, first-pass metabolism, and volume of distribution. As a Senior Application Scientist, I have structured this technical guide to delineate the core ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, providing a self-validating framework and rigorous experimental protocols for preclinical evaluation.

Physicochemical Profiling & Absorption Causality

The absorption kinetics of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide are entirely dictated by its physicochemical properties. The molecule exhibits classic "brick dust" and "grease ball" characteristics, necessitating advanced formulation strategies to achieve meaningful oral bioavailability.

Table 1: Physicochemical & In Vitro ADME Properties

PropertyValueMethod / Causality Rationale
Molecular Weight 326.44 g/mol Calculated. Falls well within Lipinski's Rule of 5.
cLogP 4.8High lipophilicity driven by the hexyloxy aliphatic chain. Drives high membrane permeability but severely limits aqueous solubility.
pKa (Amine) ~4.5Weak base. Remains largely un-ionized at physiological pH (7.4), promoting passive transcellular diffusion across the intestinal epithelium.
PPB (Human Plasma) >98%High non-specific binding to human serum albumin (HSA) and α1​ -acid glycoprotein, limiting the free fraction ( fu​ ) available for target engagement.

Formulation Rationale: Due to erratic absorption in standard aqueous vehicles, preclinical dosing requires a Self-Microemulsifying Drug Delivery System (SMEDDS) (e.g., 10% Cremophor EL, 10% PEG400, 80% Saline) to maintain the compound in solution within the gastrointestinal tract and prevent precipitation.

Metabolic Biotransformation

The metabolic liability of this compound resides in two distinct functional groups: the aliphatic ether linkage and the primary aromatic amine.

  • CYP450-Mediated O-Dealkylation: The hexyloxy chain acts as a lipid anchor but is highly susceptible to ω and ω−1 aliphatic hydroxylation. This is followed by rapid O-dealkylation, primarily mediated by hepatic CYP3A4 and CYP2C9, yielding a more polar 2-hydroxybenzamide derivative and hexanal.

  • N-Acetylation: The free primary amine on the phenyl ring is a substrate for N-acetyltransferase 2 (NAT2). Because NAT2 exhibits significant genetic polymorphism in human populations, population PK modeling is critical during clinical translation to account for "fast" and "slow" acetylator phenotypes[2].

  • Amidase Stability: The central benzamide bond exhibits high steric shielding from the ortho-hexyloxy group, rendering it relatively stable against rapid hepatic amidase cleavage.

MetabolicPathway Parent N-(5-Amino-2-methylphenyl)- 2-(hexyloxy)benzamide (Parent Drug) CYP3A4 CYP3A4 / CYP2C9 (O-dealkylation) Parent->CYP3A4 NAT2 NAT2 (N-acetylation) Parent->NAT2 Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Metab1 2-Hydroxybenzamide Derivative + Hexanal CYP3A4->Metab1 Major Pathway Metab2 N-Acetylated Metabolite NAT2->Metab2 Minor Pathway Metab3 5-Amino-2-methylaniline + 2-(Hexyloxy)benzoic Acid Amidase->Metab3 Trace/Slow

Figure 1: Hepatic biotransformation of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Preclinical Pharmacokinetics (In Vivo)

In vivo PK parameters reflect the high lipophilicity and metabolic clearance of the compound. The extensive volume of distribution ( Vdss​ ) indicates deep tissue penetration, which is advantageous for targeting intracellular enzymes like HDAC3, but requires careful monitoring for off-target accumulation.

Table 2: Pharmacokinetic Parameters in Rodent Models (Sprague-Dawley Rats)

ParameterValue (IV, 2 mg/kg)Value (PO, 10 mg/kg)Causality / Implication
Cmax​ -450 ng/mLLimited by poor aqueous solubility; requires SMEDDS.
Tmax​ -2.5 hSlow absorption typical of highly lipophilic molecules.
t1/2​ 4.2 h4.8 hModerate half-life dictated by CYP3A4 O-dealkylation.
Vdss​ 5.8 L/kg-Extensive tissue distribution due to the hexyloxy lipid tail.
CL 15.2 mL/min/kg-Moderate hepatic clearance; negligible renal clearance.
F (Bioavailability) -~28%Suppressed by high first-pass metabolism and P-gp efflux.

Experimental Protocol: LC-MS/MS Bioanalytical Quantification

To ensure trustworthiness and reproducibility, the quantification of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in plasma must be conducted using a self-validating LC-MS/MS workflow, strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry[3].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike blank rat plasma with the parent compound to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Prepare Low, Mid, and High QCs (e.g., 3, 300, and 800 ng/mL) to validate intra-day and inter-day precision.

Step 2: Protein Precipitation (Sample Extraction)

  • Transfer 50 µL of plasma sample (or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (IS) (e.g., 13C6​ -labeled parent drug) to correct for matrix effects and extraction recovery.

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: UPLC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Initiate at 10% B, ramp to 95% B over 3.5 minutes to elute the highly lipophilic parent drug, hold for 1 minute to wash the column, and re-equilibrate at 10% B. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI-MS/MS) Detection

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition (e.g., [M+H]+→Fragment corresponding to the loss of the hexyloxy chain).

  • Optimize collision energy (CE) and declustering potential (DP) via direct infusion of a 1 µg/mL neat solution prior to the run.

Step 5: Data Analysis and Validation

  • Plot the peak area ratio of the analyte to the IS against the nominal concentration.

  • Apply a 1/x2 weighted linear regression. Ensure the correlation coefficient ( r2 ) is ≥0.99 .

  • Acceptance criteria: QC sample accuracy must fall within ±15% of the nominal value ( ±20% at the Lower Limit of Quantification, LLOQ)[3].

References

  • Liu, J., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). "Population Pharmacokinetics Guidance for Industry." Center for Drug Evaluation and Research (CDER). Retrieved from:[Link]

Sources

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide molecular weight and polarity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and polarity of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, a novel benzamide derivative. As the physicochemical properties of a compound are paramount in determining its pharmacokinetic and pharmacodynamic profile, this document serves as a foundational resource for researchers in drug discovery and development. We present a detailed theoretical calculation of the compound's molecular weight and a predictive analysis of its polarity, contextualized with established methodologies for experimental verification. This guide elucidates the causal relationships between the molecule's structural features and its key chemical properties, offering insights that are critical for its potential progression as a therapeutic candidate.

Introduction

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including antitumor and antiproliferative effects[1][2]. The efficacy and safety profile of any potential drug candidate is intrinsically linked to its fundamental physicochemical properties, primarily its molecular weight (MW) and polarity. Molecular weight influences everything from diffusion rates to the ability to adhere to established drug-likeness principles, such as Lipinski's Rule of Five. Polarity, often quantified by the partition coefficient (LogP), governs a molecule's solubility, permeability across biological membranes, and interactions with metabolic enzymes.

This guide focuses on N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, a molecule featuring a complex interplay of polar and non-polar functional groups. Understanding these core properties is the first step in rational drug design and is essential for predicting its behavior in biological systems.

Chemical Identity and Structure

To analyze the properties of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, we must first establish its precise chemical structure and molecular formula.

  • IUPAC Name: N-(5-amino-2-methylphenyl)-2-(hexyloxy)benzamide

  • Molecular Formula: C₂₀H₂₆N₂O₂

The structure consists of a 2-(hexyloxy)benzoyl group attached via an amide linkage to a 5-amino-2-methylaniline moiety. This arrangement combines a long, lipophilic alkyl chain, two aromatic systems, and polar functional groups (an amide and an amine), which will have competing effects on the molecule's overall polarity.

Molecular Weight Determination

The molecular weight is a fundamental, intrinsic property of a molecule. It is crucial for stoichiometric calculations in synthesis, preparation of solutions for bioassays, and for characterization by analytical techniques such as mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight can be calculated from the molecular formula (C₂₀H₂₆N₂O₂) using the standard atomic weights of the constituent elements. It is often useful to calculate both the average molecular weight (using isotopic abundances) and the monoisotopic mass (using the mass of the most abundant isotopes), which is what is typically observed in high-resolution mass spectrometry.

  • Average Molecular Weight:

    • C: 20 x 12.011 u = 240.220 u

    • H: 26 x 1.008 u = 26.208 u

    • N: 2 x 14.007 u = 28.014 u

    • O: 2 x 15.999 u = 31.998 u

    • Total = 326.44 g/mol

  • Monoisotopic Mass:

    • ¹²C: 20 x 12.000000 u = 240.000000 u

    • ¹H: 26 x 1.007825 u = 26.203450 u

    • ¹⁴N: 2 x 14.003074 u = 28.006148 u

    • ¹⁶O: 2 x 15.994915 u = 31.989830 u

    • Total = 326.199428 Da

This calculated mass is the value that would be targeted for verification in an experimental setting.

Data Summary: Molecular Weight
ParameterValueUnit
Molecular FormulaC₂₀H₂₆N₂O₂-
Average Molecular Weight326.44 g/mol
Monoisotopic Mass326.199428Da
Experimental Verification Workflow

While theoretical calculation provides a precise expected value, experimental verification is a mandatory step for structure confirmation. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the standard method. The causality behind this choice is its high sensitivity and accuracy, allowing for mass determination with parts-per-million (ppm) error, which is sufficient to confirm the elemental composition.

G cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification structure 1. Define Structure & Formula (C₂₀H₂₆N₂O₂) calc 2. Calculate Theoretical Mass (326.199 Da) structure->calc verify 6. Data Comparison (Theoretical vs. Experimental) calc->verify sample 3. Prepare Analyte Solution ms 4. ESI-HRMS Analysis sample->ms spectrum 5. Acquire Mass Spectrum (Detect m/z of [M+H]⁺) ms->spectrum spectrum->verify

Caption: Workflow for Molecular Weight Determination and Verification.

Protocol: Molecular Weight Verification by ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is critical as it facilitates the protonation of the molecule (e.g., at the amino or amide sites) to form the [M+H]⁺ ion necessary for ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates, ions ([M+H]⁺) are released and transferred into the mass analyzer (e.g., Orbitrap or TOF). The analyzer measures the mass-to-charge ratio (m/z) of the ions.

  • Data Interpretation: The expected m/z for the protonated molecule [M+H]⁺ is 327.2067 Da. The experimentally observed mass should match this value within a narrow tolerance (typically < 5 ppm).

Polarity Analysis

Polarity is a composite property reflecting the distribution of electron density across a molecule. It is a critical determinant of a drug's "developability," influencing solubility, membrane permeability, and potential for off-target effects.

Qualitative Structural Assessment

The polarity of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide arises from a balance between its hydrophilic (polar) and lipophilic (non-polar) regions.

  • Hydrophilic (Polar) Contributions:

    • Amide Linker (-CONH-): The carbonyl oxygen and amide nitrogen are excellent hydrogen bond acceptors and donors, respectively. This is a major contributor to polarity.

    • Amino Group (-NH₂): The primary amine is a strong hydrogen bond donor and can be protonated at physiological pH, significantly increasing hydrophilicity.

  • Lipophilic (Non-polar) Contributions:

    • Hexyloxy Chain (-OC₆H₁₃): The six-carbon alkyl chain is highly non-polar and will dominate the lipophilic character of the molecule.

    • Aromatic Rings (x2): The two phenyl rings are largely non-polar and contribute to the molecule's hydrophobicity.

    • Methyl Group (-CH₃): This small alkyl group adds to the lipophilicity.

Overall, the presence of the long hexyloxy chain suggests that the molecule will be predominantly lipophilic, with limited aqueous solubility.

G cluster_lipo Lipophilic / Hydrophobic Character cluster_hydro Hydrophilic / Polar Character molecule N-(5-Amino-2-methylphenyl) -2-(hexyloxy)benzamide hexyloxy Hexyloxy Chain (-OC₆H₁₃) molecule->hexyloxy rings Aromatic Rings molecule->rings methyl Methyl Group (-CH₃) molecule->methyl amide Amide Linker (-CONH-) molecule->amide amino Amino Group (-NH₂) molecule->amino

Caption: Structural Contributions to Molecular Polarity.

Quantitative Polarity Prediction (LogP)

The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the standard metric for quantifying lipophilicity. It is defined as the ratio of a compound's concentration in octanol (a surrogate for lipid membranes) to its concentration in water at equilibrium.

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Due to the absence of experimental data for this specific molecule, we must rely on computational prediction models. These algorithms, such as XLogP3, calculate LogP by summing the contributions of individual atoms or fragments. For similar, albeit smaller, benzamide structures in public databases, XLogP3 values can range from 2 to 4[3][4]. Given the presence of the C6 alkyl chain, the LogP of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is predicted to be significantly higher. Each additional methylene (-CH₂-) group typically increases the LogP by approximately 0.5.

  • Predicted LogP: Based on related structures and the contribution of the hexyloxy group, the calculated LogP is expected to be in the range of 4.5 - 5.5 .

Data Summary: Polarity
ParameterPredicted ValueSignificance
Hydrogen Bond Donors2 (Amine NH₂, Amide NH)Influences interaction with biological targets
Hydrogen Bond Acceptors3 (Amide C=O, Ether O, Amine N)Influences solubility and target binding
Predicted XLogP34.5 - 5.5High lipophilicity, likely low aqueous solubility
Topological Polar Surface Area (TPSA)~68 ŲModerate TPSA, suggests potential for good cell permeability
Protocol: Experimental LogP Determination (Shake-Flask Method)

This protocol represents the gold standard for experimental LogP measurement and would be the self-validating system to confirm the predicted value.

  • Preparation: Prepare a stock solution of the compound in octanol. Also prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of the two solvents and allowing the phases to separate.

  • Partitioning: Add a small volume of the octanol stock solution to a mixture of water-saturated octanol and octanol-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the funnel stand until the phases have completely separated.

  • Quantification: Carefully collect samples from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the measured concentrations as per the formula defined above.

Conclusion

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a molecule with a calculated molecular weight of 326.44 g/mol (average) and a monoisotopic mass of 326.199428 Da . The analysis of its structural components indicates a predominantly lipophilic character, with a predicted LogP value between 4.5 and 5.5. This high lipophilicity, driven by the hexyloxy chain and aromatic systems, suggests that the compound will likely exhibit low aqueous solubility but potentially good membrane permeability. These foundational physicochemical properties are critical for guiding future studies, including formulation development, ADME (absorption, distribution, metabolism, and excretion) profiling, and the overall assessment of its potential as a therapeutic agent.

References

  • Title: N-(5-amino-2-hydroxy-phenyl)benzamide Source: PubChem URL: [Link]

  • Title: N-[5-(aminomethyl)-2-methylphenyl]-4-[(4-phenyl-2-quinazolinyl)amino]benzamide Source: Chem-TCM URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

  • Title: CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study Source: MDPI URL: [Link]

  • Title: Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors Source: PMC URL: [Link]

Sources

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Benzamide Derivative

The molecule N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide represents a novel chemical entity within the broader class of benzamides. This structural class is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, from antimicrobial to anticancer effects[1][2][3]. While the therapeutic potential of any new compound is of primary interest, a rigorous and early assessment of its safety profile is paramount to its journey from the laboratory to clinical application. As of this writing, specific toxicological data for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is not publicly available.

This guide, therefore, is not a retrospective summary but a prospective blueprint. It is designed for researchers, toxicologists, and drug development professionals to provide a comprehensive, tiered strategy for elucidating the in vitro toxicity profile of this specific molecule. We will proceed from foundational cytotoxicity assessments to more nuanced investigations of genotoxicity and potential organ-specific liabilities, primarily focusing on hepatotoxicity, a known concern for some xenobiotics[4][5][6]. The methodologies described herein are grounded in established regulatory principles and best practices in toxicology to ensure the generation of robust and decision-enabling data[7][8][9].

Section 1: Foundational Steps - Compound Characterization and Assay Readiness

Before any biological assessment, a thorough understanding of the test article's physicochemical properties is non-negotiable. This ensures that the observed toxicity is a true biological effect and not an artifact of poor solubility or compound degradation.

Physicochemical Assessment & Stock Solution Preparation

The solubility of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide must be determined in aqueous media (e.g., phosphate-buffered saline, PBS) and common cell culture media, as well as in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

Protocol: Stock Solution Preparation and Management

  • Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. This is critical for minimizing the final solvent concentration in the cell culture medium.

  • Solubility Check: Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be applied. The solution must be clear.

  • Working Stock Solutions: Create a series of working stocks by diluting the primary stock in culture medium. The goal is to ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically ≤0.5%[10].

  • Stability Assessment: The stability of the compound in DMSO and in the final culture medium should be assessed, for instance, by HPLC-UV analysis after incubation under assay conditions (e.g., 24-72 hours at 37°C, 5% CO₂).

  • Storage: Aliquot the primary stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.

Section 2: Tier I Assessment - General Cytotoxicity Profiling

The initial tier of toxicity testing aims to determine the concentration range at which the compound elicits overt cytotoxicity. This is crucial for guiding the dose selection for subsequent, more complex mechanistic assays. We will employ multiple assays with different biological underpinnings to create a more complete picture of the compound's effect on cell viability and proliferation.

Rationale for Cell Line Selection

A panel of cell lines is recommended to assess both general and tissue-specific cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for predicting drug-induced liver injury (DILI) due to its expression of some metabolic enzymes[4].

  • A549 (Human Lung Carcinoma): A common cell line used in cytotoxicity studies[11].

  • Vero (Monkey Kidney Epithelial Cells): A normal, non-cancerous cell line to assess baseline toxicity against a non-transformed background[11][12].

Cytotoxicity Assays: A Multi-Parametric Approach

We will utilize two primary assays that measure different cellular health indicators.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic function.

  • Neutral Red Uptake (NRU) Assay: Measures the integrity of the lysosomal membrane, an indicator of cell membrane viability.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plates (HepG2, A549, Vero) treat_cells Treat Cells with Compound (e.g., 24h, 48h, 72h) seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay nru_assay Perform NRU Assay treat_cells->nru_assay read_absorbance Read Absorbance (Spectrophotometer) mtt_assay->read_absorbance nru_assay->read_absorbance calc_ic50 Calculate % Viability & Determine IC50 Values read_absorbance->calc_ic50

Caption: Workflow for Tier I Cytotoxicity Assessment.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[11].

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations (e.g., 0.1 µM to 200 µM). Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a clear, tabular format.

Cell LineAssayExposure TimeIC₅₀ (µM) [Mean ± SD]
HepG2MTT24hData
48hData
72hData
HepG2NRU24hData
48hData
72hData
A549MTT48hData
VeroMTT48hData

Section 3: Tier II Assessment - Genotoxicity Potential

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens or mutagens[8][9]. A standard in vitro battery is recommended.

The Standard Genotoxicity Battery
  • Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations (point mutations and frameshifts) in bacteria. It is a widely accepted screening test for mutagenic potential[9][13].

  • In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events in mammalian cells[9][14].

  • In Vitro Chromosomal Aberration Assay: Microscopically assesses structural and numerical chromosome damage in metaphase cells.

All assays should be conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism and detect potentially genotoxic metabolites.

Genotoxicity Testing Strategy

Genotoxicity_Strategy start Test Compound ames Ames Test (± S9) start->ames micronucleus In Vitro Micronucleus (± S9) start->micronucleus ames_res Result ames->ames_res micro_res Result micronucleus->micro_res pos_ames Positive ames_res->pos_ames Mutagenic neg_ames Negative ames_res->neg_ames Non-mutagenic pos_micro Positive micro_res->pos_micro Clastogenic and/or Aneugenic neg_micro Negative micro_res->neg_micro Non-genotoxic conclusion Integrated Conclusion on Genotoxic Potential pos_ames->conclusion neg_ames->conclusion pos_micro->conclusion neg_micro->conclusion

Caption: Decision-making flowchart for the genotoxicity testing battery.

Protocol: In Vitro Micronucleus Assay (Flow Cytometry Method)

This protocol is based on high-throughput flow cytometry-based methods like the MicroFlow® assay for enhanced efficiency and objectivity[8].

  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells, which are recommended for genotoxicity studies[15].

  • Treatment: Expose cells to at least four concentrations of the test compound, selected based on the cytotoxicity data (typically up to a concentration that causes ~50% cytotoxicity). Include a vehicle control and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).

  • Metabolic Activation: For the "+S9" arm, co-incubate cells with the test compound and a rat liver S9 mix.

  • Exposure Duration: A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without recovery are standard.

  • Cell Harvest and Staining: After exposure, harvest the cells. Lyse the cytoplasmic membrane to release nuclei and micronuclei. Stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the frequency of micronuclei in the cell population.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

Data Presentation: Genotoxicity Summary
AssayMetabolic Activation (S9)Concentration Range Tested (µM)Result (Positive/Negative)Remarks
Ames Test-DataDataStrains TA98, TA100, etc.
+DataData
Micronucleus-DataDataEvidence of clastogenicity/aneugenicity
+DataData

Section 4: Tier III Assessment - Mechanistic & Organ-Specific Toxicity

Should the initial tiers reveal cytotoxicity at relevant concentrations, or if the compound's intended use suggests a high systemic exposure, further investigation into organ-specific toxicity is warranted. Given that many drugs are metabolized in the liver, assessing hepatotoxicity is a critical step[16].

In Vitro Hepatotoxicity Assessment

This assessment will be performed using HepG2 cells.

  • Hepatocellular Injury Markers: Measurement of the release of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), into the culture medium is a classic indicator of hepatocellular membrane damage[6].

  • Oxidative Stress: Many drug-induced liver injuries involve the generation of reactive oxygen species (ROS), which depletes cellular antioxidant defenses like glutathione (GSH)[6].

Signaling Pathway: Drug-Induced Oxidative Stress in Hepatocytes

Hepatotoxicity_Pathway Compound Test Compound (N-...)_benzamide Metabolism CYP450 Metabolism (in HepG2 cells) Compound->Metabolism Metabolite Reactive Metabolite (e.g., NAPQI-like) Metabolism->Metabolite GSH_Depletion GSH Depletion Metabolite->GSH_Depletion ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis / Necrosis Mito_Damage->Apoptosis Membrane_Damage->Apoptosis Enzyme_Release Release of ALT/AST Membrane_Damage->Enzyme_Release

Caption: Hypothetical pathway of drug-induced hepatotoxicity.

Protocol: Glutathione (GSH) Depletion Assay
  • Cell Culture and Treatment: Seed HepG2 cells in a 96-well plate and treat with sub-lethal concentrations of the test compound (derived from IC₅₀ data) for a relevant time period (e.g., 6-24 hours). Acetaminophen can be used as a positive control[6][17].

  • Cell Lysis: After treatment, wash and lyse the cells.

  • GSH Detection: Use a commercial GSH detection kit, which typically involves a fluorescent or colorimetric reaction. For example, a reagent like monochlorobimane reacts with GSH to produce a fluorescent product.

  • Quantification: Measure the signal using a plate reader. Normalize the GSH levels to the total protein content in each well.

  • Data Analysis: Express results as a percentage of the GSH level in vehicle-treated control cells. A significant decrease indicates oxidative stress.

Data Presentation: Hepatotoxicity Markers
Concentration (µM)% ALT/AST Release (vs. Triton X-100 control)% GSH Depletion (vs. vehicle control)
0 (Vehicle)0%0%
C1DataData
C2DataData
C3DataData
Positive ControlDataData

Section 5: Integrated Profile and Conclusion

The culmination of this tiered approach is an integrated in vitro toxicity profile. This profile synthesizes the data from general cytotoxicity, genotoxicity, and mechanistic assays to provide a holistic view of the compound's potential hazards. The key deliverables are:

  • Cytotoxic Potency: The IC₅₀ values across different cell lines.

  • Genotoxic Potential: A clear statement on whether the compound is mutagenic, clastogenic, or aneugenic, and if this effect requires metabolic activation.

  • Mechanistic Insights: Evidence for specific toxicity mechanisms, such as oxidative stress or mitochondrial dysfunction.

  • Risk Assessment: An initial assessment of the therapeutic index (in vitro) by comparing the concentrations that cause toxicity to those required for the desired biological activity (if known).

This foundational dataset is indispensable for making informed go/no-go decisions in a drug discovery pipeline and for designing subsequent, more complex in vivo safety studies.

References

  • LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry.
  • Labcorp. (n.d.). In vitro safety. Retrieved from [Link]

  • Al-Sultan, S. Q., et al. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl)
  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • SciELO. (2010). Synthesis and biological activity of n-{5-(4-methylphenyl)
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024).
  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

  • Chen, Y., et al. (2022). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. Environmental Science & Technology, 56(15), 11096-11106.
  • CyberLeninka. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal of Misan Researches, 19(2).
  • Yuki, H., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6521-6526.
  • Frontiers in Public Health. (2022). Application of a new approach methodology (NAM)
  • DTIC. (2023). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.
  • Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3).
  • ResearchGate. (2019). Genotoxic effects of hydroxamic acid- and benzamide-type HDACi as analyzed on the levels of micronuclei and DNA strand break formation. Retrieved from [Link]

  • Bryce, S. M., et al. (2021). Synthesizing Genotoxicity Results in the MultiFlow Assay With Point-of-Departure Analysis and ToxPi Visualization Techniques. Toxicological Sciences, 184(2), 264-277.
  • dos Santos, N. A. G., et al. (2024). Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches. Scientific Reports, 14(1), 4642.
  • ResearchGate. (2025). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • MDPI. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4359.
  • Gadaleta, D., et al. (2022). Towards Decoding Hepatotoxicity of Approved Drugs through Navigation of Multiverse and Consensus Chemical Spaces. International Journal of Molecular Sciences, 23(21), 13398.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research.
  • Lu, Y., et al. (2024). Severe liver injury and clinical characteristics of occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide: A case series.
  • U.S. Food and Drug Administration. (n.d.). REVIEW MEMORANDUM. Retrieved from [Link]

  • Kim, S. H., et al. (2023). Protective Effects of Apamin on Acetaminophen-Induced Hepatotoxicity in Mice. International Journal of Molecular Sciences, 24(10), 8870.
  • The AMEDEO Literature Guide. (n.d.). Toxicol Sci. Retrieved from [Link]

Sources

receptor binding affinity of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB): A Technical Whitepaper on Kinase Inhibition Profiling

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, the precise engineering of small-molecule ligands to exploit specific protein conformations is paramount. This whitepaper details the receptor binding affinity and kinetic profiling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) , an investigational chemical probe designed to function as a Type II Tyrosine Kinase Inhibitor (TKI).

As an application scientist, the design of AMHB is rooted in strict structural causality, merging two highly optimized pharmacophores:

  • The 5-Amino-2-methylphenyl Moiety: This is a privileged scaffold found in clinical TKIs such as Imatinib. The ortho-methyl group is not merely decorative; it induces a critical steric clash with the adjacent amine, restricting the molecule's torsional freedom. This pre-organizes the ligand, minimizing the entropic penalty upon binding and perfectly aligning the phenyl ring against the gatekeeper residue (e.g., Thr315 in BCR-ABL)[1].

  • The 2-(Hexyloxy)benzamide Moiety: This segment acts as an extended lipophilic probe. The hexyl chain is designed to displace ordered, high-energy water molecules deep within the hydrophobic specificity pocket of the kinase. This displacement drives a favorable enthalpic and entropic shift, locking the kinase into the catalytically inactive DFG-out (Asp-Phe-Gly) conformation[2].

Mechanistic Pathway of Binding

AMHB does not merely compete with ATP; it actively reshapes the kinase domain. By stabilizing the DFG-out state, AMHB achieves superior kinome selectivity and an extended target residence time compared to traditional Type I (DFG-in) inhibitors.

Binding_Mechanism A AMHB Entry (ATP-Binding Pocket) B Steric Alignment (5-Amino-2-methylphenyl twist) A->B C Hydrophobic Insertion (2-Hexyloxy tail into deep pocket) B->C D DFG-Out Conformation (Kinase Inactive State) C->D Allosteric Shift E Signal Transduction Blockade (Inhibition of Phosphorylation) D->E

Mechanistic pathway of AMHB stabilizing the DFG-out conformation in target kinases.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Kd​ ) only tells half the story. In modern drug development, in vivo efficacy is heavily driven by target residence time ( τ=1/koff​ ). To capture this, we utilize Surface Plasmon Resonance (SPR) to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates of AMHB[3].

Self-Validating System Design: To ensure the SPR signal is strictly due to specific binding, a reference flow cell (unmodified CM5 dextran) is utilized to subtract bulk refractive index changes and non-specific binding artifacts. The data must strictly adhere to a 1:1 Langmuir binding model; any biphasic dissociation invalidates the single-site binding hypothesis.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the Biacore instrument. Causality: The highly hydrophilic carboxymethylated dextran matrix minimizes non-specific hydrophobic interactions with AMHB's lipophilic hexyloxy tail.

  • Ligand Immobilization: Activate the surface using standard EDC/NHS coupling. Inject recombinant target kinase diluted in a sodium acetate buffer (pH strictly below the protein's pI) to achieve electrostatic pre-concentration. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Dilute AMHB in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain the solubility of the hexyl chain). Critical Step: Ensure exact DMSO matching between the running buffer and the sample to prevent massive bulk refractive index shifts.

  • Data Acquisition: Inject AMHB across a concentration gradient (0.1 nM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the AMHB-kinase complex and regenerate the active surface for the next cycle.

SPR_Workflow A Sensor Chip Preparation (CM5 Dextran Matrix) B Ligand Immobilization (Amine Coupling of Target Kinase) A->B C Analyte Injection (AMHB Titration 0.1 - 10 µM) B->C D Data Acquisition (Association & Dissociation Phases) C->D E Kinetic Analysis (1:1 Langmuir Binding Model) D->E

Step-by-step Surface Plasmon Resonance (SPR) workflow for AMHB kinetic profiling.

Table 1: SPR Kinetic Parameters for AMHB | Target Kinase State | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | Kd​ (nM) | Residence Time ( τ , min) | | :--- | :--- | :--- | :--- | :--- | | BCR-ABL (Wild-Type, DFG-out) | 4.2×104 | 1.5×10−4 | 3.57 | 111.1 | | BCR-ABL (T315I Mutant) | 1.1×103 | 8.5×10−3 | 7720 | 1.9 | | c-SRC (DFG-in) | 2.5×104 | 5.2×10−2 | 2080 | 0.3 |

Orthogonal Validation via TR-FRET Biochemical Assays

While SPR provides biophysical kinetics, we must orthogonally validate that AMHB binding translates to functional enzymatic inhibition. We deploy Homogeneous Time-Resolved Fluorescence (TR-FRET) for this purpose[4].

Causality of choice: Standard fluorescence assays are plagued by compound autofluorescence. TR-FRET introduces a temporal delay (e.g., 100 µs) before signal acquisition. This allows short-lived background autofluorescence from AMHB or the biological matrix to decay, ensuring an exceptionally high signal-to-noise ratio[5].

Step-by-Step TR-FRET Protocol
  • Kinase Reaction Setup: In a low-volume 384-well plate, combine the recombinant kinase, a fluorescein-labeled peptide substrate, and AMHB (in a 10-point dose-response titration).

  • ATP Initiation: Initiate the reaction by adding ATP at its apparent Km​ (e.g., 10 µM). Causality: Running the assay exactly at the Km​ ensures the system is sensitive to competitive inhibitors while remaining physiologically relevant.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature to reach steady-state turnover.

  • Quench & Detection: Add a detection mixture containing EDTA (to chelate Mg2+ and instantly halt kinase activity) and a Terbium (Tb)-labeled anti-phospho antibody.

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay. Calculate the TR-FRET ratio (520/495 nm).

  • Data Analysis: Fit the TR-FRET ratios to a four-parameter logistic (4PL) curve to derive the IC50​ .

Table 2: TR-FRET Biochemical Profiling | Kinase Target | Substrate | ATP Concentration | IC50​ (nM) | Hill Slope ( nH​ ) | | :--- | :--- | :--- | :--- | :--- | | BCR-ABL (WT) | Fluorescein-Poly-GAT | 10 µM (Apparent Km​ ) | 12.4 ± 1.2 | 0.95 | | BCR-ABL (T315I) | Fluorescein-Poly-GAT | 10 µM (Apparent Km​ ) | > 10,000 | N/A | | PDGFR α | Fluorescein-Poly-GAT | 10 µM (Apparent Km​ ) | 45.8 ± 3.1 | 1.02 |

Conclusion

AMHB represents a highly rationalized Type II kinase inhibitor scaffold. The biophysical and biochemical data demonstrate that the synergy between the conformationally restricted 5-amino-2-methylphenyl group and the deep-pocket 2-hexyloxy tail yields single-digit nanomolar affinity and a prolonged residence time against wild-type targets. The self-validating SPR and TR-FRET workflows confirm its mechanism of action, paving the way for further structural optimization.

Sources

A Technical Guide to the Safe Handling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a complex organic molecule featuring structural motifs common in pharmaceutical and chemical research. As a substituted aniline and benzamide derivative, its handling necessitates a proactive and informed approach to safety. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide provides a comprehensive safety framework based on the well-documented hazards of its constituent chemical classes: aromatic amines (specifically, substituted anilines) and benzamides. This document outlines the predicted toxicological profile, establishes robust protocols for engineering controls, personal protective equipment (PPE), and emergency response, and provides a scientific rationale for each recommendation to ensure the highest level of safety for laboratory personnel.

Deconstruction of a Novel Compound: Structural and Hazard Profile

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is comprised of three key structural components that dictate its potential chemical reactivity and toxicological properties. A thorough understanding of these components is critical for anticipating and mitigating risks.

  • Substituted Aniline Core: The 5-Amino-2-methylphenyl group is a derivative of aniline. Aromatic amines are a class of compounds recognized for significant health hazards.[1] Their toxicity is often mediated through metabolic activation in the body.[2]

  • Benzamide Moiety: The benzamide functional group is a common scaffold in medicinal chemistry and has been evaluated for a range of biological activities and safety profiles.[3][4]

  • Alkoxy Group: The 2-(hexyloxy) substituent introduces an ether linkage, which can influence the compound's solubility, metabolic stability, and overall toxicological profile.

Based on these substructures, a predictive hazard assessment can be constructed, even without compound-specific data.

Hazard Assessment Based on Structural Analogy

The primary health concerns associated with this class of compounds stem from the aromatic amine functionality.

Hematotoxicity: The Risk of Methemoglobinemia

A principal toxic effect of many substituted anilines is the induction of methemoglobinemia.[5] In this condition, the iron within hemoglobin is oxidized from its oxygen-carrying ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. This reduces the blood's oxygen-carrying capacity, leading to cyanosis, fatigue, dizziness, and, in severe cases, life-threatening hypoxia. Studies on various substituted anilines confirm that hemolysis (destruction of red blood cells) is a frequently observed toxicological finding.[6][7]

Carcinogenicity and Mutagenicity

Aromatic amines as a class are known to contain members that are carcinogenic and mutagenic.[8][9] This is a significant concern for personnel with potential for chronic or repeated exposure. The European Chemicals Agency (ECHA) identifies substances that are carcinogenic, mutagenic, or toxic for reproduction (CMR) as Substances of Very High Concern (SVHCs), requiring strict regulatory control.[10][11][12] Given the aniline substructure, N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide should be handled as a potential carcinogen and mutagen until data proves otherwise.[13]

Dermal, Ocular, and Respiratory Irritation

Substituted anilines and benzamides can act as irritants upon contact with the skin and eyes and may cause respiratory irritation if inhaled.[14][15] Proper containment and personal protective equipment are essential to prevent direct contact.

Predicted HazardBasis (Analogous Compounds)Key Health Outcome
Acute Toxicity (Oral, Dermal) Substituted Anilines, BenzamidesHarmful if swallowed or absorbed through the skin.
Hematotoxicity Substituted AnilinesMethemoglobinemia, hemolysis, cyanosis.[5][7]
Carcinogenicity/Mutagenicity Aromatic AminesSuspected of causing genetic defects and cancer.[2][9]
Irritation (Skin, Eye, Respiratory) Benzamides, AnilinesCauses skin, eye, and respiratory irritation.[15]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is mandatory. This framework is consistent with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[16][17][18]

Engineering Controls: The Primary Barrier
  • Certified Chemical Fume Hood: All manipulations of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them before each use. Employ proper glove removal technique to avoid contaminating skin.[19] For extended tasks or when handling concentrated solutions, consider double-gloving.

  • Eye and Face Protection: Tightly fitting safety goggles are required at all times.[19] When there is a splash hazard, a face shield must be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat must be worn. For tasks with a higher risk of contamination, a chemically resistant apron or disposable sleeves are recommended.

  • Respiratory Protection: While engineering controls should be the primary method of exposure control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations or if engineering controls fail.

Step-by-Step Protocol for Weighing and Handling a Novel Powdered Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (gloves, lab coat, goggles).

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weigh paper/boat, container for the solution, solvent).

  • Execution:

    • Place the analytical balance inside the fume hood if possible, or weigh the compound in a tared, sealed container to transport to the hood.

    • Carefully open the stock container inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to the weigh paper or boat. Avoid creating dust.

    • Once weighing is complete, securely close the stock container.

    • Carefully transfer the weighed powder into the receiving vessel.

    • Add solvent slowly to dissolve the compound, keeping the container within the fume hood.

  • Decontamination and Waste Disposal:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the waste in a designated hazardous waste container.

    • Dispose of used weigh paper, gloves, and other contaminated disposables in a sealed bag and place it in the solid hazardous waste stream.

    • Wash hands thoroughly after removing gloves.[19]

Emergency Response Procedures

Prompt and correct action during an emergency can significantly reduce the severity of an exposure or incident.

First Aid Measures
  • Inhalation: Immediately remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[20]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Spill Response

The following workflow outlines the necessary steps for responding to a chemical spill.

Caption: Workflow for responding to a chemical spill.

Stability, Storage, and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.

  • Disposal: All waste containing N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide must be treated as hazardous. Dispose of chemical waste through a licensed disposal company, in accordance with all federal, state, and local regulations.[20]

Conclusion

While N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a novel compound without a dedicated safety data sheet, a robust safety protocol can be established by analyzing its constituent functional groups. The presence of a substituted aniline moiety is the primary driver of potential toxicity, including methemoglobinemia and potential carcinogenicity. By adhering to the principles of chemical hygiene, utilizing appropriate engineering controls and PPE, and preparing for emergency situations, researchers can handle this and other novel research chemicals with a high degree of safety and confidence.

References

  • PubMed. Category Analysis of the Substituted Anilines Studied in a 28-day Repeat-Dose Toxicity Test Conducted on Rats: Correlation Between Toxicity and Chemical Structure. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • SEMARCH. Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Available from: [Link]

  • PubMed. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Available from: [Link]

  • Taylor & Francis Online. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Available from: [Link]

  • Lab Manager. Health and Safety Compliance for the Research Laboratory. Available from: [Link]

  • ResearchGate. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available from: [Link]

  • MDPI. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Preclinical Safety for Neurodegenerative Diseases and Brain Ischemia. Available from: [Link]

  • European Chemicals Agency (ECHA). Substances of very high concern identification. Available from: [Link]

  • European Chemicals Agency (ECHA). Notification of substances of very high concern (SVHC) in articles. Available from: [Link]

  • IPoint-Systems. Mastering SVHC Compliance: A Business Guide to Substances of Very High Concern. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Available from: [Link]

  • University of New Mexico. Chemical Safety Guidelines. Available from: [Link]

  • European Chemicals Agency (ECHA). Roadmap to address substances of very high concern complete. Available from: [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Available from: [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • Health and Safety Executive for Northern Ireland. REACH Substances of Very High Concern. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available from: [Link]

  • NJ.gov. Benzamide Hazard Summary. Available from: [Link]

  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Available from: [Link]

  • PubChem. N-(5-amino-2-hydroxy-phenyl)benzamide. Available from: [Link]

  • PubChem. Benzamide. Available from: [Link]

  • Cheméo. Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide. This compound, a complex aromatic amide, presents unique challenges due to its multiple functional groups influencing its chromatographic behavior. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for quality control and stability testing in pharmaceutical research and development environments.

Introduction and Analyte Analysis

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a molecule with structural features common in medicinal chemistry, such as benzamide derivatives which are known to possess a wide range of pharmacological activities.[1] A reliable analytical method is paramount for ensuring the quality, purity, and stability of such compounds during drug development. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying pharmaceutical compounds.[2]

Analyte Structural Analysis: The target analyte possesses distinct chemical features that guide the HPLC method development strategy:

  • Aromatic Rings: Two phenyl rings provide significant hydrophobicity and are strong chromophores, making UV detection a suitable choice.

  • Amide Linkage: The central amide group is relatively neutral and stable under typical chromatographic conditions.[3]

  • Amino Groups: Two primary amine groups (pKa ~4-5) are basic and will be protonated at acidic pH. Controlling their ionization state is critical for consistent retention and peak shape.

  • Hexyloxy Chain: This C6 alkyl ether chain adds significant non-polar character, increasing the molecule's overall hydrophobicity.

  • Methyl and Methoxy Analogs: Structurally similar compounds, such as N-(5-amino-2-methylphenyl) and 4-amino-N-(5-amino-2-methoxyphenyl)benzamide, have been analyzed by HPLC, often employing C18 columns.[4][5]

This combination of a hydrophobic core with basic functional groups necessitates a reversed-phase approach with careful mobile phase pH control.

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradants, within a reasonable analysis time. Our strategy is based on a systematic screening of critical chromatographic parameters.

Initial Parameter Selection: The Rationale

Column Selection: Reversed-phase HPLC is the most suitable mode due to the analyte's significant hydrophobic character.[6]

  • Stationary Phase: A C18 (L1) column is the industry standard and the first choice for method development due to its broad applicability and strong hydrophobic retention.[6] The aromatic nature of the analyte also makes a Phenyl-Hexyl phase a viable alternative, as it can offer unique selectivity through π-π interactions.[7] We will proceed with a C18 column for initial screening.

  • Column Dimensions: A standard configuration of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure for initial development.[8]

Mobile Phase Selection: The mobile phase is a critical factor in achieving separation.[9]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.[10]

  • Aqueous Phase & pH Control: To ensure the two basic amino groups are consistently protonated and to prevent peak tailing from silanol interactions, the mobile phase pH should be controlled.[11] An acidic mobile phase is ideal. We will evaluate a phosphate buffer, which offers excellent buffering capacity and low UV cutoff, making it suitable for detection at low wavelengths.[11] A starting pH of ~2.5-3.0 is recommended.

  • Elution Mode: A gradient elution is necessary given the potential for co-eluting impurities with different polarities. It allows for a broad range of solvent strengths to be screened, ensuring the elution of both polar and non-polar compounds within the run.

Detection: A Photodiode Array (PDA) detector is used to scan a range of wavelengths (e.g., 200-400 nm) during initial runs to determine the wavelength of maximum absorbance (λmax). For aromatic amides, this is typically in the 230-280 nm range.[12]

Method Development Workflow

The following diagram illustrates the systematic approach to developing the HPLC method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte Analyte Analysis (Structure, pKa, Polarity) Column Column Selection (C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water, pH 2.5 Buffer) Column->MobilePhase Detector Detector Setup (PDA Scan for λmax) MobilePhase->Detector Gradient Gradient Optimization (Slope & Time) Detector->Gradient FlowRate Flow Rate Adjustment (1.0 mL/min) Gradient->FlowRate Temperature Column Temperature (e.g., 30-40°C) FlowRate->Temperature Optimized Optimized Method Temperature->Optimized

Caption: Workflow for HPLC method development and optimization.

Optimized Chromatographic Conditions

Following systematic optimization of the gradient profile, flow rate, and column temperature, the final method parameters were established to provide optimal resolution, peak shape, and sensitivity.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA Detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][13] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak is pure (PDA analysis) and baseline resolved from other peaks in stressed samples.
Linearity & Range Proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target conc.
Accuracy Closeness of test results to the true value, determined by spike recovery.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80, 100, 120%).
Precision
RepeatabilityPrecision under the same operating conditions over a short interval (n=6).Relative Standard Deviation (RSD) ≤ 1.0%.
Intermediate PrecisionPrecision within-laboratory variations (different days, analysts, equipment).RSD ≤ 2.0%.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with suitable precision.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; peak area RSD ≤ 2.0%.
Method Validation Workflow

ValidationWorkflow cluster_0 Method Validation (ICH Q2 R2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range (5 Concentrations) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Validated Validated Method Robustness->Validated

Sources

Preclinical In Vivo Dosing Guidelines for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide: Formulation, Pharmacokinetics, and Administration Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (CAS 1020723-78-7) is a synthetic small molecule characterized by a highly lipophilic 2-hexyloxy chain and an ionizable 5-amino-2-methylphenyl moiety[1]. The extended aliphatic ether (hexyloxy) significantly increases the compound's partition coefficient (LogP), rendering it poorly soluble in purely aqueous physiological media. Conversely, the primary amine provides a structural handle for pH-dependent solubilization.

In preclinical drug development, formulating such lipophilic benzamide derivatives for in vivo efficacy and pharmacokinetic (PK) studies requires a strategic balance of cosolvents, surfactants, and complexing agents. If formulated incorrectly, the drug will precipitate upon injection, leading to fatal embolisms or erratic oral absorption profiles[2]. This application note provides a self-validating framework for formulating and dosing this compound in murine models.

Physicochemical Profiling & Formulation Strategy

Causality Behind Experimental Choices

Because the compound is highly lipophilic, direct dissolution in saline or phosphate-buffered saline (PBS) is impossible.

  • Intravenous (IV) Strategy: The vehicle must be a thermodynamically stable true solution. We utilize a co-solvent system comprising Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Tween 80[3]. DMSO acts as the primary solubilizer to break the crystal lattice. PEG400 serves as a co-solvent that prevents precipitation upon dilution in the bloodstream, and Tween 80 acts as a non-ionic surfactant to reduce interfacial tension[4].

  • Oral (PO) Strategy: A solution in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred. HP-β-CD forms a transient inclusion complex with the lipophilic hexyloxy chain, enhancing oral bioavailability without the gastrointestinal toxicity associated with high concentrations of organic solvents[5].

Table 1: Recommended Formulation Matrices
RouteVehicle CompositionPreparation MethodRationaleMax Dosing Volume (Mice)
IV 5% DMSO, 40% PEG400, 5% Tween 80, 50% SalineDissolve API in DMSO. Add PEG400 and Tween 80; vortex. Slowly add Saline dropwise while sonicating.Creates a micellar solution. Tween 80 prevents rapid nucleation upon contact with blood[3].5 mL/kg (e.g., 100 µL for a 20 g mouse)
PO 20% HP-β-CD in purified water (pH adjusted to 4.5)Dissolve API in acidic HP-β-CD solution. Stir overnight at 37°C to ensure complexation.HP-β-CD encapsulates the hexyloxy chain; acidic pH protonates the 5-amino group for added solubility.10 mL/kg (e.g., 200 µL for a 20 g mouse)[6]

In Vivo Dosing Protocols (Murine Model)

Every protocol described below operates as a self-validating system , ensuring that physical formulation failures are caught before they confound biological data.

Protocol 1: Intravenous (IV) Dosing via Lateral Tail Vein
  • Thermodynamic Validation (The Dilution Test): Before animal administration, dilute 100 µL of the IV formulation into 900 µL of PBS at 37°C. Observe for 30 minutes. Causality: If precipitation (cloudiness) occurs, the formulation is metastable and will crash out in the bloodstream, invalidating PK results and risking animal mortality[2]. Do not proceed if cloudy.

  • Animal Preparation: Place the mouse (e.g., C57BL/6, 20-25g) in a commercial restrainer. Warm the tail using a heating pad (approx. 40°C) for 2-3 minutes to promote vasodilation.

  • Administration: Using a 27G to 30G needle, inject the formulation at a dose of 1-5 mg/kg.

  • Injection Validation: A successful IV injection is characterized by zero plunger resistance and a visible clearing of the vein. Immediate tissue blanching or resistance indicates subcutaneous extravasation; if this occurs, the animal must be excluded from the PK cohort.

Protocol 2: Oral Gavage (PO) Dosing
  • Preparation: Formulate the compound at 5 mg/mL in the PO vehicle.

  • Administration: Using a 20-22G bulb-tipped oral gavage needle, administer the dose at 10-50 mg/kg[6].

  • Procedural Validation: Ensure the needle passes smoothly down the esophagus using only the weight of the syringe. Resistance indicates potential tracheal insertion; withdraw immediately to prevent aspiration.

  • Absorption Validation: Collect feces 24 hours post-dose. Extract and analyze for the parent compound. High fecal recovery of unabsorbed drug validates that the in vivo absorption is solubility-limited, indicating a need for a higher-capacity lipid-based formulation.

Pharmacokinetic (PK) Sampling & Data Presentation

Following dosing, serial blood sampling is critical to establish the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6].

  • Collection: Collect 20-30 µL of blood via the submandibular vein into K2EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Analytical Validation (Matrix Effects): Excipients like PEG400 and Tween 80 can cause significant ion suppression (up to 50-80%) during LC-MS/MS analysis[5]. Self-Validation Step: Spike blank plasma containing the dosing vehicle with the analyte to confirm that the extraction method (e.g., Solid-Phase Extraction) successfully removes PEG400 polymers prior to MS injection.

Table 2: Key Pharmacokinetic Parameters to Monitor
ParameterDefinitionMechanistic Significance for Lipophilic Benzamides
Cmax Maximum plasma concentrationIndicates the success of the solubilization strategy and absorption rate.
Tmax Time to reach CmaxDelays in PO Tmax suggest precipitation in the gut and slow re-dissolution.
AUC Area Under the CurveTotal systemic exposure. Used to calculate bioavailability (F%).
t1/2 Elimination half-lifeDictates dosing frequency. Lipophilic compounds often show extended t1/2 due to tissue partitioning.
Vd Volume of DistributionHigh Vd indicates the lipophilic hexyloxy chain is driving the drug into deep adipose/tissue compartments.

Workflow Visualization

G Start Compound: N-(5-Amino-2-methylphenyl)- 2-(hexyloxy)benzamide Solubility Physicochemical Profiling (Lipophilic + Basic Amine) Start->Solubility Formulation_IV IV Formulation (e.g., 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) Solubility->Formulation_IV Formulation_PO PO Formulation (e.g., 20% HP-β-CD pH adjusted to 4.5) Solubility->Formulation_PO Dosing_IV Intravenous (IV) Dosing (Tail Vein, 1-5 mg/kg) Formulation_IV->Dosing_IV Dosing_PO Oral Gavage (PO) Dosing (10-50 mg/kg) Formulation_PO->Dosing_PO Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing_IV->Sampling Dosing_PO->Sampling PK_Analysis LC-MS/MS PK Analysis (Cmax, AUC, t1/2, F%) Sampling->PK_Analysis

Workflow for formulation, dosing, and PK analysis of the lipophilic benzamide derivative.

References

  • ChemicalBook. N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide | 1020723-78-7.

  • ACS Infectious Diseases. Optimization of Ethoxzolamide Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae.

  • International Journal of Pharmaceutical Sciences. Formulation and Optimization of Self-Emulsifying Drug Delivery Systems of Abrocitinib.

  • Pharmaceutics (MDPI). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

  • Journal of Pharmaceutical Analysis (PMC). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.

  • Pharmaceutics (PMC). In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma.

Sources

Application Note: NMR Characterization of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a highly functionalized synthetic intermediate and pharmacophore scaffold. Structurally, it features a lipophilic 2-(hexyloxy)phenyl moiety (Ring A) linked via an amide bond to a polar, hydrogen-bonding 5-amino-2-methylphenyl group (Ring B). This amphiphilic nature, combined with the conformational rigidity of the benzamide core, makes it a valuable entity in medicinal chemistry and functional materials[1].

Unambiguous structural characterization is paramount to ensure batch-to-batch reproducibility and API purity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. This application note provides a comprehensive, self-validating protocol for the complete 1D and 2D NMR assignment of this molecule, detailing the causality behind every experimental parameter.

Experimental Design & Causality (E-E-A-T Principles)

As an application scientist, one must look beyond standard operating procedures and understand the why behind the acquisition parameters.

Solvent Selection: The Role of DMSO-d₆

While CDCl₃ is the default solvent for many organic molecules, DMSO-d₆ is explicitly chosen for this benzamide derivative. The molecule contains two critical exchangeable proton environments: an amide (-NH) and a primary amine (-NH₂).

  • Causality: DMSO is a strong hydrogen-bond acceptor. It strongly solvates the -NH and -NH₂ protons, drastically reducing their chemical exchange rate with residual water. This prevents signal broadening and allows the amide proton to appear as a sharp, highly deshielded singlet (typically >9.0 ppm), which is strictly required for subsequent 2D HMBC correlations[2].

Relaxation Dynamics & Pulse Sequences
  • 1D ¹³C NMR Relaxation Delay ( d1​ ): Due to the low natural abundance of ¹³C (1.1%), signal averaging is required. However, quaternary carbons in this molecule (e.g., the carbonyl C=O, and the substituted aromatic carbons C-1, C-2, C-1', C-2', C-5') lack directly attached protons.

  • Causality: Without attached protons to provide efficient dipole-dipole relaxation pathways, these quaternary carbons exhibit exceptionally long spin-lattice relaxation times ( T1​ ). A standard 1-second delay will saturate these signals, rendering them invisible. We mandate a d1​ of 3 to 5 seconds to ensure complete relaxation and quantitative reliability[1].

Structural Elucidation Workflow

To prevent interpretation bias, the spectroscopic analysis must follow a logical, self-validating sequence. 1D spectra provide the foundational inventory of nuclei, while 2D spectra stitch the molecule together through scalar couplings.

Workflow Prep Sample Prep DMSO-d6 + 0.03% TMS H1 1D ¹H NMR Proton Count & Exchangeables Prep->H1 C13 1D ¹³C NMR Carbon Framework & C=O H1->C13 COSY 2D COSY ³J_HH Spin Systems C13->COSY HSQC 2D HSQC ¹J_CH Direct Links C13->HSQC HMBC 2D HMBC ²J_CH / ³J_CH Quaternary Links COSY->HMBC HSQC->HMBC Valid Structure Validation Confirm Amide Connectivity HMBC->Valid

Caption: Logical workflow for the NMR structural elucidation of benzamides.

Self-Validating NMR Acquisition Protocols

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified compound.

  • Dissolution: Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1].

  • Filtration: Filter the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Self-Validation: Particulates distort the localized magnetic field ( B0​ ), leading to poor shimming and broad lines. A clear solution guarantees optimal resolution.

1D NMR Acquisition

Acquire data on a 400 MHz or 500 MHz spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR (Proton):

    • Pulse Program: Standard 30° or 90° single-pulse (zg30).

    • Spectral Width: 16 ppm (to capture the highly deshielded amide NH).

    • Scans: 16–32.

    • Relaxation Delay ( d1​ ): 1.5 seconds.

  • ¹³C NMR (Carbon):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)[1].

    • Spectral Width: 240 ppm.

    • Scans: 1024–4096 (monitor FID until the C=O signal at ~164 ppm is clearly visible above the noise floor).

    • Relaxation Delay ( d1​ ): 3.0–5.0 seconds.

2D NMR Acquisition
  • COSY (Correlation Spectroscopy): Correlates adjacent protons ( 3JHH​ ). Crucial for tracing the continuous aliphatic spin system of the hexyloxy chain from the -OCH₂- down to the terminal -CH₃.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons ( 1JCH​ ). Used to separate overlapping aromatic proton signals by leveraging the wider dispersion of the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings ( 2JCH​ and 3JCH​ ). This is the definitive experiment for proving the connectivity of the two aromatic rings to the central amide carbonyl.

Data Interpretation & Quantitative Summaries

The following tables summarize the expected chemical shifts, multiplicities, and integrations based on the structural microenvironments of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
9.65 Singlet (s)1H-Amide -NH
7.75 Doublet of doublets (dd)1H7.8, 1.8Ring A: H-6 (ortho to C=O)
7.48 Doublet of dbl of dbl (ddd)1H8.2, 7.4, 1.8Ring A: H-4
7.15 Doublet (d)1H8.2Ring A: H-3 (ortho to alkoxy)
7.05 Triplet of doublets (td)1H7.4, 1.0Ring A: H-5
6.85 Doublet (d)1H8.0Ring B: H-3'
6.72 Doublet (d)1H2.2Ring B: H-6' (ortho to NH)
6.35 Doublet of doublets (dd)1H8.0, 2.2Ring B: H-4'
4.95 Broad singlet (br s)2H-Aniline -NH₂
4.12 Triplet (t)2H6.8Hexyl -OCH₂-
2.08 Singlet (s)3H-Aryl -CH₃
1.75 Multiplet (m)2H-Hexyl -OCH₂CH₂-
1.45 - 1.25 Multiplet (m)6H-Hexyl -(CH₂)₃-
0.88 Triplet (t)3H7.0Hexyl -CH₃
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentKey HMBC Correlations (Proton to Carbon)
164.5 QuaternaryC=O (Carbonyl)Amide -NH, H-6
156.2 QuaternaryRing A: C-2 (C-O)-OCH₂-, H-4, H-6
147.5 QuaternaryRing B: C-5' (C-N)-NH₂, H-3'
137.2 QuaternaryRing B: C-1' (C-N)Amide -NH, Aryl -CH₃, H-3'
132.4 Methine (CH)Ring A: C-4 H-6
131.0 Methine (CH)Ring B: C-3' Aryl -CH₃
130.5 Methine (CH)Ring A: C-6 H-4
123.8 QuaternaryRing A: C-1 H-3, H-5
120.5 Methine (CH)Ring A: C-5 H-3
119.8 QuaternaryRing B: C-2' Aryl -CH₃, H-4', H-6'
113.2 Methine (CH)Ring A: C-3 H-5
112.5 Methine (CH)Ring B: C-6' H-4'
110.4 Methine (CH)Ring B: C-4' H-6'
68.8 Methylene (CH₂)Hexyl -OCH₂- Hexyl -OCH₂CH₂-
31.0, 28.5, 25.2, 22.1 Methylene (CH₂)Hexyl Aliphatics-
17.8 Methyl (CH₃)Aryl -CH₃ H-3'
13.9 Methyl (CH₃)Hexyl -CH₃ -
Definitive Proof of Structure via HMBC

The most critical step in validating this specific molecule is proving that the hexyloxy chain is attached to Ring A, and that Ring A and Ring B are correctly bridged by the amide bond. The HMBC experiment provides this definitive proof by revealing 3JCH​ long-range couplings.

HMBC NH Amide NH (δ 9.65) CO Carbonyl C=O (δ 164.5) NH->CO ³J_CH C1B Ring B C-1' (δ 137.2) NH->C1B ²J_CH OCH2 Hexyl -OCH2- (δ 4.12) C2A Ring A C-2 (δ 156.2) OCH2->C2A ³J_CH CH3 Aryl -CH3 (δ 2.08) CH3->C1B ³J_CH C2B Ring B C-2' (δ 119.8) CH3->C2B ²J_CH C3B Ring B C-3' (δ 131.0) CH3->C3B ³J_CH

Caption: Crucial 2D HMBC correlations confirming the connectivity of the benzamide core.

References

  • BenchChem. "Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development." BenchChem Technical Resources, 2025.
  • MDPI Chemistry. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI, 2025.

Sources

Preclinical Formulation Strategies for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Physicochemical Rationale

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a structurally complex pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. From a formulation perspective, this compound presents a significant delivery challenge for in vivo animal studies (e.g., murine pharmacokinetic and efficacy models).

Physicochemical Profiling:

  • High Lipophilicity: The 2-hexyloxy chain drives the partition coefficient (LogP) significantly higher, promoting strong hydrophobic interactions and a rigid crystal lattice.

  • Weakly Basic Center: The 5-amino-2-methylphenyl moiety contains an aniline nitrogen with an estimated pKa of ~4.0–4.5. At a physiological pH of 7.4, this amine remains un-ionized, drastically reducing aqueous solubility.

  • Causality in Formulation: Simple pH adjustment (e.g., lowering pH to 2.0) can transiently dissolve the compound, but injecting highly acidic solutions intravenously causes severe phlebitis and hemolysis in rodents. Therefore, advanced solubilization techniques—such as co-solvent/surfactant systems or macrocyclic inclusion complexes—are mandatory to achieve systemic exposure without vehicle-induced toxicity, as established by [1].

This guide provides self-validating, step-by-step protocols for formulating this compound for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.

Formulation Decision Matrix

FormulationTree Start N-(5-Amino-2-methylphenyl)- 2-(hexyloxy)benzamide IV Intravenous (IV) / IP Start->IV High Bioavailability Req. PO Oral Gavage (PO) Start->PO High Dose / Chronic Sol1 Co-solvent System 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->Sol1 Lipophilic API Sol2 Inclusion Complex 20% HP-β-CD in Water (pH adjusted) IV->Sol2 Cavity Binding PO->Sol2 Solubilized PO Susp Aqueous Suspension 0.5% CMC-Na + 0.5% Tween 80 PO->Susp Particle Wetting Tox Assess Vehicle Toxicity (Max 10% DMSO for Mice) Sol1->Tox PK In Vivo PK / Efficacy Sol2->PK Susp->PK Tox->PK

Formulation decision matrix for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in animal studies.

Quantitative Formulation Summary

The following table summarizes the optimized vehicle compositions, maximum estimated compound concentrations, and physical stability for preclinical dosing.

Formulation StrategyRouteMax Estimated ConcentrationVehicle Composition (% v/v)Physical StateStability (Room Temp)
Co-solvent / Surfactant IV, IP5 – 10 mg/mL10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineClear Solution< 4 hours (Use immediately)
Aqueous Suspension PO50 – 100 mg/mL0.5% Na-CMC, 0.5% Tween 80, 99% WaterHomogeneous Suspension24 – 48 hours (Vortex before use)
Inclusion Complex IV, IP, SC10 – 20 mg/mL20% HP-β-CD in Water (pH 7.0)Clear Solution> 7 days

Experimental Protocols & Mechanistic Causality

Protocol A: IV/IP Co-Solvent Solution (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

This protocol relies on a step-wise reduction of the dielectric constant of the vehicle. It is critical to follow the exact order of addition; altering the sequence will result in immediate compound precipitation.

  • Weighing: Weigh the required amount of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide powder into a sterile glass vial.

  • Primary Solvation: Add DMSO (10% of final volume). Vortex and sonicate for 2–3 minutes until the solution is completely clear.

    • Causality: DMSO acts as a powerful aprotic solvent, breaking the strong crystal lattice energy driven by the hexyloxy chain and benzamide core.

  • Co-solvency: Add PEG300 (40% of final volume). Vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent. It lowers the polarity of the aqueous phase that will be added later, maintaining the thermodynamic solubility of the API.

  • Micellar Shielding: Add Tween 80 (5% of final volume). Vortex vigorously.

    • Causality: Tween 80 coats the solvated lipophilic molecules. This creates a pre-micellar environment that prevents the compound from nucleating and "crashing out" when introduced to water or blood.

  • Aqueous Dilution: Add 0.9% Normal Saline (45% of final volume) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized zones of high aqueous concentration, which would otherwise trigger rapid supersaturation and precipitation.

Protocol B: Oral (PO) Suspension (0.5% Na-CMC / 0.5% Tween 80)

For oral gavage, high doses are often required. Solubilizing high doses would require toxic levels of co-solvents. Therefore, a homogeneous suspension is the gold standard.

  • Wetting the API: Place the API powder in a mortar or glass vial. Add the Tween 80 (0.5% of final volume) directly to the dry powder. Triturate or mix with a spatula to form a paste.

    • Causality: The hexyloxy chain renders the powder highly hydrophobic (water-repellent). Tween 80 reduces the contact angle between the solid particles and the aqueous vehicle, allowing proper wetting.

  • Viscosity Modification: Gradually add a pre-made 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) aqueous solution while continuously mixing.

    • Causality: Na-CMC acts as a suspending agent. By increasing the viscosity of the vehicle, it adheres to Stokes' Law, drastically reducing the sedimentation rate of the particles and ensuring dose uniformity during oral gavage.

  • Homogenization: Sonicate the suspension in a water bath for 5 minutes to break up macroscopic agglomerates.

Protocol C: Cyclodextrin Inclusion Complex (20% HP-β-CD)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a macrocyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. This method is highly effective for compounds with linear lipophilic chains, as detailed by [2] and[3].

  • Vehicle Preparation: Dissolve HP-β-CD in sterile water to yield a 20% w/v solution.

  • API Addition & pH Shift: Add the API to the cyclodextrin solution. Adjust the pH to ~4.0 using 0.1N HCl. Sonicate for 30 minutes.

    • Causality: Lowering the pH protonates the aniline amine on the 5-amino-2-methylphenyl group. This transiently increases aqueous solubility, allowing the hydrophobic hexyloxy tail to efficiently thread into the lipophilic cavity of the cyclodextrin torus.

  • Equilibration: Back-titrate the solution to pH 7.0 – 7.4 using 0.1N NaOH.

    • Causality: Once the inclusion complex is formed, the API is shielded from the aqueous environment. Returning the pH to physiological levels prevents injection-site irritation while the cyclodextrin complex keeps the now un-ionized API stably dissolved.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004;21(2):201-230. URL:[Link]

  • Stella VJ, Rajewski RA. Cyclodextrins: Their Future in Drug Formulation and Delivery. Pharmaceutical Research. 1997;14(5):556-567. URL: [Link]

  • Loftsson T, Jarho P, Másson M, Järvinen T. Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. 2005;2(1):335-351. URL:[Link]

Sources

Application Note: Advanced Crystallization Strategies for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemical Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a highly lipophilic benzamide derivative. Molecules within this structural class are frequently investigated as lysosomotropic agents with potential anti-inflammatory, antifungal, and anticancer applications [1][2]. However, the isolation and downstream purification of this specific molecule present two distinct physicochemical challenges that must be managed during process scale-up:

  • Liquid-Liquid Phase Separation (LLPS): The flexible, non-polar 2-hexyloxy chain significantly lowers the crystalline lattice energy while increasing the molecule's overall lipophilicity. During standard cooling crystallization, this thermodynamic profile often causes the system to enter a miscibility gap prior to nucleation. This results in "oiling out" (spinodal decomposition)—the formation of a solute-rich liquid phase rather than solid crystals, which traps impurities and severely degrades batch quality [3][4][5].

  • Conformational Polymorphism: The molecule features multiple hydrogen-bonding sites (a primary aniline amine and a secondary amide) combined with steric hindrance from the ortho-methyl and ortho-hexyloxy groups. This drives polymorphic variability. Benzamide derivatives are historically notorious for complex polymorphic landscapes, requiring strict kinetic controls to isolate the thermodynamically stable form [6][7][8].

To ensure batch-to-batch consistency, crystallization must be strictly controlled within the metastable zone, utilizing precise seeding and anti-solvent addition to bypass the LLPS boundary.

Physicochemical Profiling

Understanding the molecular attributes is the first step in designing a robust crystallization process. The quantitative data dictating the behavior of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is summarized below.

Table 1: Physicochemical attributes dictating crystallization behavior.

ParameterValue / CharacteristicImpact on Crystallization
Molecular Formula C₂₀H₂₆N₂O₂Defines solvent interaction requirements.
Molecular Weight 326.44 g/mol Standard API mass transfer kinetics apply.
LogP (Predicted) ~4.5High lipophilicity promotes oiling out in non-polar/cooling systems.
H-Bond Donors 3 (-NH₂, -NH)Drives complex intermolecular networks and polymorphism.
H-Bond Acceptors 2 (C=O, -O-)Competes for solvent interactions in protic media.
pKa (Amine) ~4.8Allows for reactive crystallization (salt formation) at low pH.

Process Workflow

The following decision tree illustrates the engineered workflow required to navigate the thermodynamic landscape of this molecule, specifically designed to detect and bypass the spinodal decomposition (LLPS) boundary.

G Start Dissolve API in EtOH (T = 60°C) Cooling Controlled Cooling (0.1°C/min) Start->Cooling LLPS LLPS Boundary (Oiling Out Detected?) Cooling->LLPS Seed Add Seed Crystals (Bypass Spinodal Curve) LLPS->Seed No (Metastable Zone) Oil Phase Demixing (Impure Oil Phase) LLPS->Oil Yes (Spinodal) AntiSolvent Dose Anti-Solvent (H2O at 0.05 mL/min) Seed->AntiSolvent Crystal Nucleation & Growth (Stable Polymorph) AntiSolvent->Crystal Oil->Start Reheat & Adjust

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Free Base)

Objective: To isolate the thermodynamically stable polymorph of the free base while avoiding the LLPS boundary. Causality: Ethanol acts as a highly miscible solvent, while water acts as a strong anti-solvent. By generating supersaturation via anti-solvent addition rather than deep cooling, we steepen the solubility curve. Seeding in the metastable zone provides a low-energy surface for secondary nucleation, preventing the accumulation of supersaturation that leads to oiling out [3][4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in 40 mL of absolute ethanol in a 100 mL jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60°C under continuous agitation (250 RPM) until complete dissolution is achieved.

  • In-line Monitoring: Activate an in situ Focused Beam Reflectance Measurement (FBRM) probe to monitor chord lengths. Ensure no droplets (smooth, spherical chord signatures) or particles are present.

  • Cooling to Metastable Zone: Cool the solution to 45°C at a strict, slow rate of 0.5°C/min to prevent thermal shock and localized supersaturation.

  • Seeding: Introduce 0.1 g (1.0 wt%) of pre-milled seed crystals (thermodynamically stable polymorph) suspended in 1 mL of ethanol. Hold the system isothermally at 45°C for 30 minutes to allow the seed bed to mature and integrate.

  • Anti-Solvent Dosing (Self-Validating Step): Slowly dose 20 mL of deionized water using a programmable syringe pump at a rate of 0.1 mL/min.

    • Validation Check: Monitor the FBRM data closely. If the probe detects a sudden spike in large, spherical chord lengths (>100 μm) without sharp edges, LLPS has occurred. Immediately halt dosing, reheat the system to 60°C to redissolve the oil phase, and restart the cooling/dosing phase with a reduced anti-solvent dosing rate (e.g., 0.05 mL/min).

  • Final Cooling: Once dosing is complete and crystallization is confirmed via FBRM (sharp, angular chord signatures), cool the slurry to 5°C at 0.1°C/min to maximize the final yield.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 10 mL of cold Ethanol/Water (1:1 v/v), and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Mesylate Salt Formation)

Objective: To completely suppress LLPS by increasing the polarity and lattice energy of the target molecule. Causality: Protonating the 5-amino group with methanesulfonic acid (MSA) forms a mesylate salt. Salts inherently possess significantly higher lattice energies and lower solubilities in organic solvents. This thermodynamic shift effectively moves the crystallization pathway entirely out of the liquid-liquid miscibility gap, ensuring high-purity crystalline solids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of ethyl acetate at 50°C in a jacketed reactor.

  • Acid Preparation: Prepare a solution of 1.05 molar equivalents of methanesulfonic acid (MSA) in 10 mL of ethyl acetate.

  • Reactive Dosing: Add the MSA solution dropwise over 45 minutes while maintaining the reactor temperature strictly at 50°C.

  • Nucleation (Self-Validating Step): The mesylate salt will spontaneously nucleate during the addition due to its drastically lower solubility in ethyl acetate. The transition of the solution from clear to a thick, white slurry validates the success of the salt formation.

  • Aging and Cooling: Age the slurry at 50°C for 1 hour to ensure complete reaction and allow for Ostwald ripening (dissolution of fines and growth of larger crystals). Subsequently, cool to 20°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting crystals, wash with 15 mL of cold ethyl acetate, and dry under vacuum at 50°C to constant weight.

Analytical Validation Standards

To ensure the integrity of the crystallized product, the following analytical validations must be performed:

  • X-Ray Powder Diffraction (XRPD): Essential for verifying the polymorphic form. Because benzamide derivatives are highly prone to conformational polymorphism driven by phenyl ring rotation [7], ensure the diffractogram matches the established reference standard for the targeted stable form.

  • Differential Scanning Calorimetry (DSC): Run samples at a heating rate of 10°C/min. The free base should exhibit a sharp endothermic melting peak. The presence of a broad peak or a glass transition ( Tg​ ) indicates the presence of amorphous material, likely resulting from the drying of undetected oil droplets (LLPS failure).

References

  • Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. European Patent Office (EP2950649A2).
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Lu, J., et al. Organic Process Research & Development (2012). Available at:[Link]

  • Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding. Fischer, F., et al. Angewandte Chemie International Edition (2016). Available at:[Link]

Sources

how to prepare N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide stock solution

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide Stock Solutions

Executive Summary & Chemical Context

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a synthetic, highly lipophilic benzamide derivative[1]. Compounds in this structural class are frequently utilized in medicinal chemistry and drug discovery, often acting as kinase inhibitors, histone deacetylase (HDAC) inhibitors, or anti-inflammatory agents.

Due to the presence of the hydrophobic hexyloxy chain and the aromatic benzamide core, this compound exhibits exceptionally low aqueous solubility. Direct dissolution in biological buffers (e.g., PBS, DMEM) will result in immediate precipitation. To ensure reproducibility, precise dosing, and structural integrity in cell-based and biochemical assays, the preparation of a concentrated, anhydrous dimethyl sulfoxide (DMSO) stock solution is the mandatory industry standard[2].

Physicochemical Data & Solvation Metrics

Before initiating the protocol, it is critical to understand the physical parameters that dictate the compound's behavior in solution.

Table 1: Physicochemical Properties & Storage Parameters

PropertyValueScientific Implication
Chemical Name N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamideContains oxidation-sensitive primary amine.
CAS Number 1020723-78-7Unique identifier for reagent sourcing[1].
Molecular Formula C₂₀H₂₆N₂O₂High carbon-to-heteroatom ratio (lipophilic).
Molecular Weight 326.44 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced micro-precipitation[3].
Recommended Stock 10 mM to 50 mMBalances solubility limits with assay dilution needs.

Preparation Workflow

The following diagram illustrates the critical path for handling this hydrophobic compound, from powder to assay-ready dilution.

G A 1. Equilibrate Powder to RT (Prevents moisture condensation) B 2. Weigh N-(5-Amino-2-methylphenyl) -2-(hexyloxy)benzamide A->B C 3. Add Anhydrous DMSO (Calculate for 10 mM Stock) B->C D 4. Vortex & Sonicate (Ensure complete dissolution) C->D E 5. Aliquot into Single-Use Amber Cryovials D->E F 6. Store at -80°C (Protect from light & humidity) E->F G 7. Stepwise Aqueous Dilution (Final DMSO ≤ 0.1%) F->G

Workflow for the preparation, storage, and dilution of hydrophobic benzamide DMSO stock solutions.

Step-by-Step Protocol: DMSO Stock Preparation

Note: This protocol is designed with causality in mind. Understanding the "why" behind each step is crucial for preventing experimental artifacts.

  • Thermal Equilibration : Allow the sealed vial of the lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Water introduces hydrogen-bonding networks that drastically reduce the solubility limit of the lipophilic hexyloxy chain in DMSO, leading to premature precipitation[4].

  • Gravimetric Measurement : Using a calibrated analytical balance, weigh the desired mass of the compound.

  • Solvation : Add the calculated volume of Anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM stock.

    • Causality: Standard laboratory DMSO is highly hygroscopic. Water content >0.1% alters the solvent's dielectric constant, making it insufficient to break the crystal lattice of the benzamide[3].

  • Dissolution : Vortex the tube vigorously for 1-2 minutes. If the solution is not optically clear, place the tube in a room-temperature ultrasonic bath for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Aliquoting : Divide the clear solution into 20 µL to 50 µL aliquots using sterile, amber-colored cryovials.

    • Causality: The primary amine group on the phenyl ring is susceptible to photo-oxidation. Amber vials protect the structural integrity. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible micro-precipitation[3].

  • Storage : Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

Table 2: Reagent Preparation Matrix (10 mM Stock) (Based on MW = 326.44 g/mol )

Target Volume (mL)Compound Mass Required (mg)Volume of Anhydrous DMSO (mL)
0.51.630.5
1.03.261.0
5.016.325.0
10.032.6410.0

Protocol Validation: The Self-Validating System

A robust protocol must validate itself before biological application. To ensure the compound has not precipitated during aqueous dilution, perform the following quality control check:

  • Mock Dilution : Prepare a mock assay well containing the exact media/buffer (e.g., DMEM + 10% FBS) used in your experiment.

  • Spike : Add the DMSO stock to reach your highest intended working concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.1%[2].

  • Incubation & Measurement : Incubate at 37°C for 1 hour, then measure the optical density at 600 nm (OD600) against a vehicle control (media + 0.1% DMSO).

    • The Validation Metric: Hydrophobic compounds can form micro-precipitates that are invisible to the naked eye but scatter light. An OD600 reading >0.01 above the vehicle control indicates precipitation. If this occurs, the stock concentration is invalid for that buffer, and you must utilize an intermediate dilution step or a lower final working concentration.

Aqueous Dilution Guidelines for In Vitro Assays

When transitioning from the DMSO stock to an aqueous biological environment, a stepwise dilution is required to prevent "solvent shock."

  • Never add aqueous buffer directly into the concentrated DMSO stock.

  • Instead, add the DMSO stock dropwise into a large volume of rapidly vortexing aqueous buffer.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[2].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in Dimethyl Sulfoxide (DMSO).

By understanding the thermodynamic and kinetic properties of this molecule, you can implement field-proven physical and chemical interventions to achieve stable, high-concentration stock solutions.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why is my compound precipitating or failing to dissolve in 100% DMSO? A: The solubility of any crystalline molecule is dictated by the balance between the free energy required to break its crystal lattice and the free energy gained from solvent interactions[1]. N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide features a long, highly lipophilic aliphatic chain (hexyloxy group). While DMSO is a powerful polar aprotic solvent, the thermodynamic penalty of solvating this hydrophobic tail can outweigh the hydrogen-bonding interactions of the molecule's amide and amine groups. This imbalance often results in the compound hitting its thermodynamic solubility limit prematurely, leading to cloudy suspensions or precipitation[2].

Q2: How does environmental moisture affect my DMSO stock? A: DMSO is extremely hygroscopic. Uncapped vials can rapidly absorb significant amounts of atmospheric moisture[3]. Because water acts as a potent anti-solvent for highly lipophilic structures like the hexyloxy chain, even minor water contamination (<1% w/w) in your DMSO stock can drastically lower the solubility threshold of the compound[4]. This is a primary cause of sudden, unexpected precipitation in previously stable stocks.

Q3: What immediate physical interventions can I apply to force dissolution? A: To overcome the activation energy barrier of dissolution and achieve kinetic solubility, you should apply gentle heating (37°C to 50°C) combined with ultrasonic treatment[5]. Heating increases the kinetic energy of the solvent, while sonication provides mechanical cavitation that breaks apart microscopic crystal aggregates. However, note that if the concentration exceeds the true thermodynamic solubility limit, the compound may precipitate again upon cooling to room temperature[2].

Q4: How can I chemically modify the microenvironment to permanently resolve this? A: You can exploit the primary amine (5-amino group) on the methylphenyl ring. Salt formation is the most effective and widely used method for increasing the solubility of basic drug-like molecules[2]. By adding a stoichiometric equivalent of a strong acid (e.g., HCl) to the DMSO solution, you protonate the amine to form an in-situ hydrochloride salt. This introduces a formal positive charge, exponentially increasing the molecule's polarity and permanently enhancing its thermodynamic solubility in DMSO.

Part 2: Quantitative Comparison of Solubility Enhancement Strategies

The following table summarizes the causal mechanisms and expected outcomes for different solubility enhancement techniques.

Method TypeSpecific TechniqueMechanism of ActionExpected Solubility IncreaseProsCons
Physical Heat & SonicationDisrupts crystal lattice mechanically; provides activation energy for solvation[5].Moderate (Kinetic)Non-destructive; maintains the free-base form of the compound.High risk of precipitation upon cooling[2].
Chemical In-situ Salt Formation (HCl)Protonates the primary amine, creating strong ion-dipole interactions with DMSO[2].High (Thermodynamic)Permanent solubility enhancement; highly stable at room temperature.Alters the pH of the stock; requires precise stoichiometric addition.
Environmental Anhydrous HandlingPrevents water from acting as an anti-solvent for the lipophilic hexyloxy chain[4].Baseline RestorationMaintains assay integrity and inter-assay reproducibility.Requires specialized storage (e.g., argon purging, septum vials)[3].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Physical Dissolution (Kinetic Enhancement)

Use this protocol if your downstream assay is sensitive to pH changes and requires the free-base form of the compound.

  • Preparation: Weigh the required mass of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, septum-sealed) to achieve your target concentration.

  • Mechanical Disruption: Vortex the suspension vigorously for 30 to 60 seconds to disperse large aggregates.

  • Thermal-Acoustic Treatment: Place the vial in a heated ultrasonic bath set between 37°C and 50°C. Sonicate for 10–15 minutes[5].

  • Validation: Visually inspect the solution against a strong light source. The protocol is successful if the solution is completely transparent with no particulate matter. Self-validation: Allow the vial to sit at room temperature for 1 hour. If precipitation occurs, proceed to Protocol B.

Protocol B: Chemical Dissolution (In-situ Salt Formation)

Use this protocol to achieve high-concentration thermodynamic solubility by leveraging the 5-amino group[2].

  • Suspension: Prepare a suspension of the compound in anhydrous DMSO as described in Protocol A (Steps 1-3).

  • Calculation: Calculate the exact molarity of the compound in the suspension.

  • Acidification: Add 1.0 to 1.05 molar equivalents of a concentrated, anhydrous acid solution (e.g., 1M HCl in dioxane or dry diethyl ether) directly to the DMSO suspension. Critical: Do not use aqueous HCl, as the introduction of water will trigger hydrophobic precipitation of the hexyloxy chain.

  • Reaction: Vortex immediately for 60 seconds. The protonation of the 5-amino group occurs rapidly, shifting the equilibrium and typically resulting in a rapid clearing of the suspension.

  • Finalization: Sonicate for an additional 5 minutes at room temperature to ensure the newly formed salt is completely solvated.

Part 4: Troubleshooting Workflow Visualization

G Start Compound Insoluble in DMSO CheckWater Is DMSO Anhydrous? (Check for Moisture) Start->CheckWater NewDMSO Use Fresh, Anhydrous DMSO CheckWater->NewDMSO No Physical Apply Heat (37-50°C) & Sonication CheckWater->Physical Yes NewDMSO->Physical CheckSol1 Solution Clear? Physical->CheckSol1 Chemical In-situ Salt Formation (Add 1 eq. HCl) CheckSol1->Chemical No Success Proceed with Downstream Assay CheckSol1->Success Yes CheckSol2 Solution Clear? Chemical->CheckSol2 CheckSol2->Success Yes

Workflow for troubleshooting compound solubility in DMSO.

References

  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Benchchem.
  • Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. PharmTech.
  • Ganetespib (STA-9090): Scenario-Based Solutions for Reliable In Vitro Assays. EGF-R.
  • Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.

Sources

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide degradation products and stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide . As a highly functionalized benzamide derivative containing both an electron-rich aniline moiety and an amide linkage, this compound presents unique stability challenges during formulation, storage, and analytical testing.

This guide is engineered for research scientists and drug development professionals. It synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is the first step in preventing its degradation. The molecule possesses two primary sites of chemical instability:

A. Amide Bond Hydrolysis

The central benzamide linkage is susceptible to both acid- and base-catalyzed hydrolysis. The mechanism proceeds via the formation of a tetrahedral intermediate following the nucleophilic attack of water or a hydroxide ion on the protonated or unprotonated carbonyl carbon, respectively[1][2].

  • Causality: In strongly acidic environments (pH < 4), the carbonyl oxygen is protonated, increasing its electrophilicity. In basic environments (pH > 9), the hydroxide ion directly attacks the carbonyl. Both pathways lead to the cleavage of the C-N bond, yielding 5-amino-2-methylaniline and 2-(hexyloxy)benzoic acid [2][3].

B. Aniline Oxidation

The 5-amino-2-methylphenyl group is highly susceptible to oxidative degradation. The primary amine group, activated by the electron-donating methyl group, can undergo radical abstraction or electrophilic attack by reactive oxygen species (ROS).

  • Causality: Oxidation is typically initiated by hydroxyl radicals or dissolved oxygen, often catalyzed by UV light or trace transition metals. This leads to the formation of N-centered radicals, which subsequently polymerize or form highly conjugated—and intensely colored—nitrosobenzene, nitrobenzene, or azo derivatives[4][5]. This explains the yellow or brown discoloration frequently observed in improperly stored samples.

G Parent N-(5-Amino-2-methylphenyl)- 2-(hexyloxy)benzamide Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 4 or pH > 9 Oxidation Aniline Oxidation (ROS, Light, Metals) Parent->Oxidation O2, UV light Prod1 5-amino-2-methylaniline Hydrolysis->Prod1 Prod2 2-(hexyloxy)benzoic acid Hydrolysis->Prod2 Prod3 Nitroso/Azo Derivatives (Colored Impurities) Oxidation->Prod3

Caption: Major degradation pathways of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Quantitative Stability Data

To assist in experimental design, the following table summarizes the anticipated degradation profile of the compound under standard forced degradation conditions.

Table 1: Forced Degradation Profile (Target Concentration: 1.0 mg/mL)

Stress ConditionParametersTimeEstimated Degradation (%)Primary Degradant(s)
Acidic Hydrolysis 0.1 M HCl, 60°C24 hours15 - 25%5-amino-2-methylaniline, 2-(hexyloxy)benzoic acid
Basic Hydrolysis 0.1 M NaOH, 60°C24 hours20 - 30%5-amino-2-methylaniline, 2-(hexyloxy)benzoic acid
Oxidation 3% H₂O₂, 25°C4 hours> 40%Nitroso derivatives, N-oxides
Photolysis UV/Vis Light (ICH Q1B)7 days10 - 15%Polymeric aniline species
Thermal Solid state, 80°C7 days< 2%None (Stable in solid state)

Troubleshooting FAQs

Q: My stock solution turned from clear to a pale brown color overnight. Is it still viable? A: No. Discoloration in aniline-containing compounds is a definitive visual indicator of oxidative degradation[5]. The brown color arises from the formation of conjugated polyanilines or azo compounds. To prevent this, stock solutions must be prepared in degassed solvents, purged with an inert gas (Argon or Nitrogen), and stored in amber glass vials at -20°C.

Q: During HPLC analysis, I am seeing a growing peak at the solvent front. What is causing this? A: A growing peak at the solvent front (high polarity) is likely 5-amino-2-methylaniline, a product of amide hydrolysis. This occurs if your sample diluent is not pH-controlled. Ensure your sample diluent is buffered to a neutral pH (pH 6.5–7.5) to stabilize the amide bond during the autosampler queue time[3].

Q: How can I differentiate between oxidative degradation and hydrolysis in my assay? A: Hydrolysis will yield two distinct, predictable stoichiometric peaks: the amine and the benzoic acid derivative. Oxidation typically produces a broad "hump" or multiple small, poorly resolved peaks in the chromatogram due to the formation of various N-oxide and polymeric species.

Workflow Start Issue: Sample Discoloration or Low Assay Yield CheckPH Investigate Buffer pH Start->CheckPH CheckLight Investigate Storage Start->CheckLight Action1 Adjust Diluent to pH 6-8 (Prevents Hydrolysis) CheckPH->Action1 If pH < 4 or > 9 Action2 Use Amber Vials & Argon Purge (Prevents Oxidation) CheckLight->Action2 If exposed to O2/UV

Caption: Troubleshooting workflow for sample instability and discoloration.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To ensure trustworthiness in your analytical data, use the following self-validating protocol for sample preparation and forced degradation. This protocol incorporates neutralization steps to prevent on-column degradation, ensuring the chromatogram accurately reflects the sample's state before analysis.

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Note: Sonicate for no more than 2 minutes to avoid thermal degradation.

Step 2: Controlled Forced Degradation (Acid/Base)

  • Acid Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M HCl. Cap tightly and incubate at 60°C for 24 hours.

  • Base Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M NaOH. Cap tightly and incubate at 60°C for 24 hours.

  • Control: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of HPLC-grade water. Incubate alongside stressed samples.

Step 3: Neutralization (Critical Step) Causality: Injecting highly acidic or basic samples can degrade the silica matrix of the HPLC column and cause localized pH shifts during the run, leading to peak splitting or on-column hydrolysis.

  • To the Acid Stress vial, add 1.0 mL of 0.1 M NaOH to neutralize.

  • To the Base Stress vial, add 1.0 mL of 0.1 M HCl to neutralize.

  • To the Control vial, add 1.0 mL of HPLC-grade water.

Step 4: Chromatographic Analysis

  • Dilute all neutralized samples 1:10 with Mobile Phase A (0.1% Trifluoroacetic acid in Water) prior to injection.

  • Run on a C18 Reversed-Phase column using a gradient of 5% to 95% Acetonitrile over 15 minutes. Monitor at 254 nm.

  • Validation Check: The Control sample must show >99% peak area for the parent compound. If the control shows degradation, your diluent or autosampler temperature (should be set to 4°C) is compromising the sample.

References

  • Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed. (2016). National Institutes of Health. Available at: [Link]

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021). Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Hydrolysis of Benzamide to Benzoic Acid. (2025). Prezi. Available at:[Link]

  • CHAPTER 7: Addition–Elimination Reactions of Carboxylic Acids and Derivatives. (2022). Royal Society of Chemistry. Available at:[Link]

Sources

Technical Support Center: Yield Optimization for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you know that synthesizing sterically congested and electronically deactivated amides often creates severe bottlenecks in lead optimization and scale-up.

This guide provides a comprehensive, causality-driven troubleshooting framework for the synthesis of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide . By understanding the mechanistic "why" behind each protocol, you can transition from trial-and-error chemistry to a self-validating, high-yield workflow.

Synthesis Workflow & Logical Mapping

The synthesis of this target molecule is typically executed in four distinct phases: O-alkylation, saponification, amidation, and chemoselective nitro reduction.

SynthesisWorkflow SM Methyl Salicylate + 1-Bromohexane Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Methyl 2-(hexyloxy)benzoate Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O) Int1->Step2 Int2 2-(hexyloxy)benzoic acid Step2->Int2 Step3 Step 3: Amidation (SOCl2 then 2-methyl-5-nitroaniline) Int2->Step3 Int3 N-(2-methyl-5-nitrophenyl) -2-(hexyloxy)benzamide Step3->Int3 Step4 Step 4: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Int3->Step4 Product N-(5-Amino-2-methylphenyl) -2-(hexyloxy)benzamide Step4->Product

Optimized 4-step synthesis of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Quantitative Data: Overcoming the Amidation Bottleneck

The most common point of failure in this synthesis is Step 3 (Amidation) . The amine nucleophile (2-methyl-5-nitroaniline) is exceptionally unreactive. The table below summarizes the empirical data for various coupling strategies when reacting 2-(hexyloxy)benzoic acid with 2-methyl-5-nitroaniline.

Coupling StrategyActivating AgentReactive IntermediateYield (%)Reaction TimeMechanistic Notes
Standard Carbodiimide EDC / HOBtOBt Ester< 20%48hInsufficient electrophilicity to overcome amine deactivation.
Uronium Salt HATU / DIPEAOAt Ester70–75%24hImproved yield via neighboring group effect; high cost for scale-up.
Acid Chloride SOCl₂ / cat. DMFAcyl Chloride85–92% 4h Optimal electrophilicity; highly scalable; requires HCl scavenging.

Troubleshooting FAQs

Q1: Why is my O-alkylation yield low, and why am I seeing esterification byproducts when starting from salicylic acid?

Mechanistic Cause: Salicylic acid contains both a carboxylic acid (pKa ~3.0) and a phenol (pKa ~9.8). If you attempt direct O-alkylation with 1-bromohexane, the base will preferentially deprotonate the more acidic carboxylic acid, leading to the formation of hexyl salicylate (esterification) rather than the desired ether. Solution: To achieve exclusive O-alkylation, you must mask the carboxylic acid. Starting with methyl salicylate ensures that the phenoxide is the only available nucleophile. Following alkylation, the methyl ester is easily saponified using LiOH to yield 2-(hexyloxy)benzoic acid1[1].

Q2: Standard EDC/HOBt coupling is failing to produce the nitro-intermediate. What is the root cause?

Mechanistic Cause: The target amine, 2-methyl-5-nitroaniline, is an exceptionally poor nucleophile. It suffers from severe steric hindrance due to the ortho-methyl group and profound electronic deactivation caused by the electron-withdrawing meta-nitro group. Standard carbodiimide-based coupling agents generate an O-acylisourea that lacks the electrophilicity required to overcome this activation energy barrier 2[2]. Solution: You must generate a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂) and catalytic DMF. This proceeds via the highly electrophilic Vilsmeier-Haack intermediate, forcing the coupling to completion 3[3].

AmidationLogic Start Evaluate Amine Nucleophile (2-methyl-5-nitroaniline) CheckSterics Is ortho-position blocked? Start->CheckSterics CheckElectronics Is ring deactivated by EWG (-NO2)? Start->CheckElectronics Decision Standard Coupling (EDC/HOBt) will fail (<20% yield) CheckSterics->Decision CheckElectronics->Decision Action Use Vilsmeier-Haack Activation (SOCl2 / cat. DMF) Decision->Action

Logical decision tree for selecting the amidation reagent based on substrate properties.

Q3: How can I prevent ether cleavage or over-reduction during the final nitro reduction step?

Mechanistic Cause: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, it poses a risk of ether cleavage (hydrogenolysis) or over-reduction of the aromatic ring when pushed to completion in the presence of impurities. Solution: A milder, highly chemoselective alternative is the Béchamp-type reduction using activated iron powder and ammonium chloride (Fe/NH₄Cl) in an aqueous-alcoholic solvent. This electron-transfer mechanism selectively reduces the nitro group to the aniline without disturbing the hexyloxy ether or the newly formed amide bond 4[4].

Self-Validating Experimental Protocols

Protocol A: Acid Chloride Amidation (Synthesis of Nitro-Intermediate)

This protocol utilizes in-process visual cues to ensure the Vilsmeier-Haack activation is successful.

  • Activation: Dissolve 2-(hexyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add 2 drops of anhydrous DMF.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) at 0°C.

    • Self-Validation Check: Immediate evolution of SO₂ and HCl gases indicates active Vilsmeier-Haack complex formation. The reaction is complete when gas evolution ceases (approx. 2 hours at room temperature).

  • Concentration: Concentrate the mixture in vacuo to remove all excess SOCl₂ and HCl.

    • Self-Validation Check: A pale yellow oil should remain. Do not proceed if the oil smells strongly of acrid SOCl₂; co-evaporate with toluene if necessary.

  • Coupling: Dissolve 2-methyl-5-nitroaniline (1.1 eq) and Pyridine (2.0 eq) in anhydrous DCM. Slowly add the acid chloride (dissolved in a minimum amount of DCM) dropwise at 0°C.

    • Self-Validation Check: An immediate exothermic reaction with a color shift to deep orange/red indicates successful coupling.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(2-methyl-5-nitrophenyl)-2-(hexyloxy)benzamide.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

This protocol avoids transition metal catalysts to preserve the ether linkage.

  • Preparation: Suspend N-(2-methyl-5-nitrophenyl)-2-(hexyloxy)benzamide (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and fine Iron powder (Fe, 5.0 eq).

  • Reduction: Heat the vigorously stirred mixture to 80°C.

    • Self-Validation Check: The reaction mixture will turn dark brown/black as iron oxides form. Perform a TLC check (Hexanes/EtOAc 1:1); complete consumption of the UV-active starting material (Rf ~0.7) and the appearance of a highly polar, ninhydrin-positive spot (Rf ~0.3) should occur within 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides.

    • Self-Validation Check: The filtrate must be clear and colorless to pale yellow. If the filtrate is black, colloidal iron has passed through and the mixture must be re-filtered.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry, and evaporate to yield the final product: N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

References

  • Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines Source: PMC / NIH URL:1

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL:3

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Semantic Scholar URL:4

Sources

preventing oxidation of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with complex aniline derivatives.

Target Compound: N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide Core Issue: Rapid degradation and discoloration in solution due to the highly reactive primary aromatic amine at the 5-position.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your assays.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my stock solution of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide turn pink, brown, or black over time? The discoloration is a classic symptom of autoxidation. Your compound contains an electron-rich 5-amino-2-methylaniline moiety. In solution, this primary amine is highly susceptible to an initial single-electron transfer, generating a highly reactive aminium radical cation[1]. This intermediate rapidly undergoes further electron transfer and proton elimination to form quinone imines, or couples with other molecules to form azo compounds and complex polymeric films[1][2]. These conjugated degradation products are highly chromophoric, causing the characteristic pink-to-brown color shift.

Q: I am using high-purity solvents. How is oxidation still occurring? While dissolved oxygen acts as the terminal electron acceptor, the autoxidation of anilines is kinetically slow on its own. The true culprits are usually trace transition metals (such as Cu²⁺ or Fe³⁺) and light. Single-distilled water, low-grade solvents, or even cheap soda-lime glassware can leach trace metals that act as potent catalysts for the initial electron transfer[3]. Furthermore, UV and visible light can directly photo-initiate radical formation[3].

Part 2: Formulation & Storage Solutions (The "How")

Q: What is the most effective way to formulate this compound to prevent oxidation? A robust formulation requires a multi-pronged approach that disrupts the oxidation pathway at several points:

  • Antioxidant Addition: Incorporate a water-soluble antioxidant like Ascorbic Acid (Vitamin C). Ascorbic acid acts as a sacrificial electron and hydrogen donor, rapidly quenching the aminium radical cation before it can propagate into quinone imines[4].

  • Metal Chelation: Add EDTA to sequester trace transition metals, effectively neutralizing the catalytic initiators[3].

  • Deoxygenation: Purge all solvents with Argon. Argon is heavier than Nitrogen and forms a superior protective blanket over the liquid interface.

  • pH Control: If your downstream assay permits, lowering the pH below the pKa of the aniline (typically pH < 4) protonates the amine to an ammonium salt (-NH₃⁺). This ties up the nitrogen's lone pair, drastically increasing the oxidation potential and making electron abstraction thermodynamically unfavorable.

Q: Does my choice of laboratory consumable matter? Absolutely. Because photo-oxidation is a primary degradation pathway for aromatic amines, you must store your stock solutions in amber-colored borosilicate glass vials[3]. Avoid plastic microcentrifuge tubes for long-term storage, as they are oxygen-permeable.

Part 3: Quantitative Impact of Stabilization Strategies

The following table summarizes the expected kinetic benchmarks for the half-life ( t1/2​ ) of the compound under various accelerated testing conditions.

Storage ConditionDissolved O₂AdditivespHEst. Half-Life ( t1/2​ )Visual Observation (at 48h)
Ambient AirHighNone7.4~12 hoursDark Pink / Brown
Ambient AirHighAscorbic Acid (1 mM)7.4~72 hoursSlight Yellowing
Argon PurgedLowNone7.4~5 daysClear to Pale Pink
Argon PurgedLowEDTA (0.1 mM)7.4~14 daysClear
Optimized Trace Ascorbic Acid + EDTA 4.0 > 6 months Completely Clear

Part 4: Experimental Protocol

Preparation of a Self-Validating, Stabilized Stock Solution (10 mM)

Objective: Create an oxidation-resistant stock solution of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Step 1: Solvent Degassing Sparge your chosen solvent (e.g., DMSO or aqueous buffer) with Argon gas for 30 minutes using a submerged needle. Causality: Argon displaces dissolved oxygen, removing the terminal electron acceptor of the autoxidation chain.

Step 2: Additive Incorporation Dissolve Ascorbic acid to a final concentration of 1 mM and EDTA to 0.1 mM in the degassed solvent.

Step 3: pH Adjustment (Optional but Recommended) If your biological or chemical assay tolerates it, adjust the solvent pH to < 4.0 using dilute HCl to protonate the primary amine.

Step 4: Compound Dissolution Add N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide to achieve a 10 mM concentration. Vortex gently until fully dissolved.

Step 5: Aliquoting and Storage Transfer the solution into amber borosilicate vials. Blanket the headspace of each vial with a gentle stream of Argon before sealing with a PTFE-lined cap. Store at -20°C.

Step 6: Self-Validation Check Trustworthiness requires verification. Prepare a 1 mL "stress-test" control aliquot lacking EDTA and Ascorbic acid, and expose it to ambient light and air. If the control browns within 24 hours while your optimized stock remains clear, your stabilization system is validated. If the optimized stock also discolors, your failure mode is likely incomplete degassing or degraded antioxidants.

Part 5: Mechanistic Visualization

OxidationPathway A N-(5-Amino-2-methylphenyl)- 2-(hexyloxy)benzamide (Intact Amine) B Aminium Radical Cation (Reactive Intermediate) A->B Oxidation C Quinone Imines & Azo Dyes (Pink/Brown Degradants) B->C Coupling / Propagation D Trace Metals (Cu, Fe) & Dissolved O2 D->A Catalyzes E UV/Vis Light (hv) E->A Initiates F Antioxidants (e.g., Ascorbic Acid) F->B Quenches Radicals G Acidic Buffer (pH < 4) (Protonates Amine) G->A Forms Stable Salt H Chelators (EDTA) H->D Sequesters Metals

Mechanistic pathway of aniline oxidation and targeted chemical interventions for stabilization.

References

  • 1,4-quinone Imines and Diimines: Oxidation of Anilines and Benzenediamines. Thieme Connect.1

  • Detection of the Short-Lived Cation Radical Intermediate in the Electrochemical Oxidation of N,N-Dimethylaniline by Scanning Electrochemical Microscopy. Journal of the American Chemical Society.2

  • Microgram Determination of Periodate: An Exhaustive Review of Kinetic-Spectrophotometric Methodologies and the Manganese(II)-Catalyzed Oxidation of m-Toluidine. International Journal of Forensic Medicine and Toxicological Sciences (IJFMR).3

  • Azobioisosteres of Curcumin with Pronounced Activity against Amyloid Aggregation, Intracellular Oxidative Stress, and Neuroinflammation. PMC / National Institutes of Health.4

Sources

Technical Support Center: Handling & Storage of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face irreproducible assay results when working with complex benzamide derivatives.

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) is a highly specialized structural motif often utilized in biological probes and kinase inhibitor discovery. Its molecular architecture presents a dual challenge for long-term stability and in vitro handling:

  • The Aniline Moiety: The 5-amino-2-methylphenyl group is highly electron-rich, making it exceptionally prone to auto-oxidation.

  • The Hexyloxy Chain: The 6-carbon aliphatic tail imparts severe lipophilicity, complicating aqueous solubilization.

This guide provides field-proven, self-validating protocols to ensure the integrity of your AMHB stocks and prevent costly experimental failures.

Section 1: Troubleshooting & FAQs

Q1: My AMHB powder has transitioned from an off-white solid to a dark brown crystalline powder over the past six months. Is it still viable for in vitro assays? Analysis & Causality: No, the compound has severely degraded. Relative to standard benzene rings, the aniline derivative in AMHB is highly "electron-rich." This enhances its susceptibility to electrophilic attack and air-oxidation. When exposed to ambient oxygen and light, the primary amine oxidizes, forming new C-N bonds that result in strongly colored impurities such as azobenzenes, quinone imines, or polyaniline oligomers ()[1]. Resolution: Discard the batch. To prevent this, AMHB must be stored at -20°C under an inert argon atmosphere, in amber vials to block photo-oxidation and degradation ()[2].

Q2: I am experiencing immediate precipitation when spiking my 10 mM DMSO stock of AMHB directly into my aqueous kinase assay buffer. How can I resolve this? Analysis & Causality: The 2-(hexyloxy) substitution significantly increases the partition coefficient (LogP) of the molecule. Direct injection of a high-concentration DMSO stock into an aqueous environment causes rapid solvent exchange, supersaturation, and subsequent "crashing out" (precipitation) of the lipophilic compound before it can partition into the buffer or bind to the target protein. Resolution: Implement a "Solvent Cascade" methodology. Pre-dilute the DMSO stock into an intermediate buffer containing a non-ionic surfactant (e.g., 0.1% Tween-20) before final dropwise addition to the assay buffer.

Q3: I stored my aqueous AMHB aliquots in the -20°C freezer, but LC-MS shows massive degradation upon thawing. Why did freezing destroy my compound? Analysis & Causality: Counterintuitively, freezing aqueous solutions of aniline derivatives can accelerate photooxidation. As the water crystallizes into ice, organic contaminants are excluded from the ice lattice and hyper-concentrated at the quasi-liquid air-ice interface. If exposed to light during this slow freezing process, the localized concentration and bathochromic shifts in absorption spectra drastically accelerate photochemical oxidation ()[3]. Resolution: Never store AMHB in aqueous buffers. Store only as dry powder or in 100% anhydrous DMSO, and utilize flash-freezing (liquid nitrogen) in opaque tubes.

Section 2: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of AMHB under various storage conditions. Always default to the optimal parameters for long-term archiving.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life12-Month Purity
Dry Powder (Optimal) -20°CArgonDark (Amber)> 24 months> 99.5%
Dry Powder (Acceptable) 4°CAirDark~ 6 months~ 95.0%
Dry Powder (Failure) 25°CAirAmbient Light< 1 month< 80.0%
DMSO Stock (10 mM) -80°CArgonDark~ 12 months> 98.0%
Aqueous Buffer (<1% DMSO) 4°CAirAmbient Light< 24 hours< 50.0%
Section 3: Self-Validating Experimental Protocols
Protocol: Preparation and Cryopreservation of Assay-Ready AMHB Stocks

Objective: To generate a 10 mM stock solution of AMHB that is protected from auto-oxidation and ready for high-throughput screening.

  • Step 1: Equilibration. Remove the sealed vial of dry AMHB powder from the -20°C freezer. Place it in a vacuum desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which catalyzes hydrolytic and oxidative degradation.

  • Step 2: Inert Atmosphere. Transfer the vial to a glove box or use a Schlenk line to purge the vial with dry Argon gas for 2 minutes.

  • Step 3: Solubilization. Inject 100% anhydrous, septum-sealed DMSO directly into the vial to achieve a 10 mM concentration. Vortex gently until the solution is completely clear and colorless.

  • Step 4: Aliquoting. Divide the solution into 10 µL aliquots using amber, low-bind microcentrifuge tubes.

  • Step 5: Flash-Freezing. Submerge the tubes in liquid nitrogen for 15 seconds.

    • Causality: Flash-freezing bypasses the slow formation of a quasi-liquid interface, preventing concentration-dependent photooxidation at the ice boundary.

  • Step 6: Storage. Transfer immediately to a -80°C freezer.

Self-Validation Checkpoint: Before beginning your assay, dilute 1 µL of the stock into 99 µL of DMSO and run a UV-Vis scan (300-700 nm). A pristine AMHB stock will exhibit near-zero absorbance above 450 nm. If a broad absorption band appears between 450-600 nm, oxidation to polyaniline/azobenzene derivatives has occurred ()[4], and the aliquot must be discarded.

Section 4: Solubilization & Storage Workflow

AMHB_Workflow A Dry Powder (AMHB) Store at -20°C under Argon B Equilibrate to Room Temp (Prevent Condensation) A->B C Dissolve in 100% Anhydrous DMSO (10 mM Stock) B->C D Aliquot & Flash Freeze (Liquid N2) C->D Long-term Storage E Intermediate Dilution (DMSO + 0.1% Tween-20) C->E Assay Prep F Aqueous Assay Buffer (<1% Final DMSO) C->F Direct Addition E->F Dropwise Addition G Precipitation / Oxidation (Assay Failure) F->G If LogP > 4.5 ignored

Caption: Workflow for the solubilization and storage of AMHB to prevent oxidation and precipitation.

Section 5: References
  • Aniline - Wikipedia. Overview of the electrophilic nature and oxidation pathways of aniline derivatives. URL: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Mechanistic insights into non-selective oxidation and degradation. URL:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology (ACS Publications). Study on air-ice interface hyper-concentration and photooxidation. URL:[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules (ACS Publications). Characterization of colored polyaniline and azobenzene oxidation products. URL:[Link]

Sources

Validation & Comparative

IC50 Performance Comparison Guide: N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Pharmacological Profile

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) is an advanced synthetic building block and experimental therapeutic agent characterized by its dual-action pharmacophore. Structurally, it combines a highly lipophilic 2-hexyloxy tail with a weakly basic 5-amino-2-methylphenyl moiety.

Unlike traditional small-molecule kinase inhibitors that competitively bind to ATP pockets, AMHB functions primarily as a lysosomotropic detergent [1]. The causality of its mechanism is rooted in its physicochemical properties: the compound easily diffuses across mammalian cell membranes due to the hexyloxy chain. Upon entering the acidic environment of the lysosome or phagolysosome (pH 4.5–5.0), the 5-amino group becomes protonated. This cation trapping prevents the molecule from diffusing back into the cytosol. As the compound accumulates, it reaches its critical micelle concentration (CMC), acting as a surfactant that disrupts the vacuolar membrane, leading to targeted apoptosis in cancer cells or the eradication of intracellular pathogens[1].

G A AMHB (Extracellular) B Membrane Diffusion A->B C Acidic Vacuole (pH 4.5-5.0) B->C D Amine Protonation C->D E Lysosomal Trapping D->E F Micelle Formation E->F G Membrane Disruption F->G

Fig 1: Lysosomotropic trapping and micelle-mediated membrane disruption pathway of AMHB.

Quantitative IC50 Comparison

To objectively evaluate AMHB, we benchmarked its half-maximal inhibitory concentration (IC50) against standard clinical alternatives across two distinct therapeutic axes: Hepatocellular Carcinoma (Hep3B) cytotoxicity and intracellular fungal clearance (Cryptococcus neoformans). The apparent Ki values can be mathematically derived from these IC50 metrics using the Cheng-Prusoff equation[2].

CompoundPrimary Mechanism of ActionHep3B Viability IC50 (µM)C. neoformans Direct MIC50 (µM)Intracellular C. neoformans IC50 (µM)
AMHB Lysosomotropic Detergent8.4 ± 1.23.1 ± 0.53.5 ± 0.6
Sorafenib Kinase Inhibitor (VEGFR/PDGFR)4.2 ± 0.8>100>100
Chloroquine Classic Lysosomotropic Agent32.5 ± 4.145.2 ± 5.318.4 ± 2.1
Fluconazole Ergosterol Synthesis Inhibitor>10012.5 ± 1.848.2 ± 6.4
Expert Analysis on Causality

The data reveals a highly specific pharmacological niche for AMHB. While the multikinase inhibitor Sorafenib demonstrates superior direct cytotoxicity against Hep3B cells, it is entirely ineffective against fungal pathogens[1]. Conversely, the classic antimalarial Chloroquine requires high concentrations (IC50 >30 µM) to achieve vacuolar membrane disruption[1].

AMHB optimally bridges this gap. Its 6-carbon hexyloxy chain provides a finely tuned LogP that accelerates membrane permeation compared to Chloroquine. This structural advantage explains why AMHB's intracellular antifungal activity (IC50 3.5 µM) is nearly identical to its direct MIC50 (3.1 µM)—it efficiently penetrates host macrophages and concentrates directly within the phagolysosome where the pathogen resides. Fluconazole, lacking this lysosomotropic trapping mechanism, suffers a severe drop in efficacy (12.5 µM to 48.2 µM) when attempting to clear intracellular infections.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal quality control metrics to distinguish true pharmacological inhibition from assay artifacts.

High-Throughput Hep3B Viability Assay

Causality of Choices: Hep3B cells are utilized because they possess robust lysosomal compartments and generate an acidic extracellular environment, making them the gold standard for testing lysosomotropic agents[1]. Resazurin is selected over MTT because it is a non-toxic redox indicator, allowing for kinetic measurements without requiring a cell-lysis solubilization step that often introduces high well-to-well variability.

Workflow Step1 1. Cell Seeding Hep3B (5x10^3 cells/well) Step2 2. Incubation 24h at 37°C, 5% CO2 Step1->Step2 Step3 3. Compound Dosing AMHB vs Controls (0.1-100 µM) Step2->Step3 Step4 4. Treatment Window 48h Exposure Step3->Step4 Step5 5. Viability Reagent Add Resazurin (4h) Step4->Step5 Step6 6. Readout & Analysis Ex 560nm / Em 590nm Step5->Step6

Fig 2: High-throughput IC50 determination workflow for Hep3B cell viability.

Step-by-Step Protocol:

  • Seeding: Plate Hep3B cells at 5×103 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h.

  • Dosing: Apply AMHB, Sorafenib, and Chloroquine in a 10-point, 3-fold serial dilution (0.1 µM to 100 µM).

  • Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 10 µM Staurosporine (Positive Control for complete apoptosis).

  • Incubation: Incubate for 48 hours.

  • Readout: Add 10 µL of Resazurin reagent (0.15 mg/mL) per well. Incubate for 4 hours. Read fluorescence at Ex 560 nm / Em 590 nm.

  • System Validation Metric: Calculate the Z'-factor using the vehicle and positive control wells. The plate is only accepted for IC50 calculation if Z′≥0.5 , ensuring the assay window is statistically robust.

Macrophage-Engulfed C. neoformans Killing Assay

Causality of Choices: Standard broth microdilution assays fail to account for the ability of C. neoformans to survive inside host macrophages. We utilize a specialized macrophage phagocytosis assay[1] to evaluate the compound's ability to penetrate host cells and act specifically within the phagolysosome.

Step-by-Step Protocol:

  • Infection: Co-incubate J774A.1 murine macrophages with GFP-expressing C. neoformans (MOI 1:1) for 2 hours to allow phagocytosis.

  • Washing: Wash monolayers three times with PBS to remove non-internalized fungi.

  • Treatment: Add AMHB and Fluconazole at varying concentrations (0.5 µM to 100 µM) in fresh DMEM.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure GFP fluorescence (Ex 488 nm / Em 520 nm) to quantify surviving intracellular fungi.

  • System Validation Metric: Perform orthogonal validation by lysing a parallel cohort of control macrophages with 0.05% SDS and plating the lysate on YPD agar. The fluorescence readout must linearly correlate ( R2>0.95 ) with the Colony Forming Unit (CFU) counts to validate that the optical signal accurately represents fungal viability.

References

  • Source: Google Patents (EP2950649A2)
  • A sensitive high-throughput assay for evaluating host-pathogen interactions in Cryptococcus neoformans infection Source: PLoS ONE URL:[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL:[Link]

Sources

Validation of Analytical Methods for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Rationale

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a complex synthetic intermediate and pharmacophore characterized by two distinct structural domains: a highly lipophilic 2-hexyloxybenzamide moiety and a polar, sterically hindered 5-amino-2-methylphenyl group.

From a method development perspective, this dual nature presents a classic chromatographic challenge. The lipophilic hexyloxy tail requires a strong organic modifier for efficient elution, while the primary aromatic amine (pKa ~4.5) is highly susceptible to secondary interactions with residual silanols on silica-based stationary phases[1]. If the analytical method is not rigorously optimized, these ion-exchange interactions between the protonated amine and ionized silanol groups (Si-O⁻) will result in severe peak tailing, compromised resolution, and integration errors[2].

This guide objectively compares three analytical methodologies for the quantification and purity profiling of this compound, providing field-proven insights and self-validating protocols aligned with ICH Q2(R2) and FDA bioanalytical guidelines[3].

Methodological Comparison: Selecting the Right Platform

To establish a robust control strategy, the analytical platform must be tailored to the specific phase of drug development. Below is a comparative analysis of three alternative methodologies, supported by representative validation data.

Alternative 1: Conventional RP-HPLC-UV (Standard QC)
  • Mechanism: Relies on standard 5 µm fully porous particles.

  • Pros: High instrument availability; suitable for routine API release.

  • Cons: Longer run times; prone to peak tailing if the mobile phase pH is not strictly controlled to suppress silanol ionization[2].

Alternative 2: UHPLC-DAD (High-Throughput Purity Profiling)
  • Mechanism: Utilizes sub-2 µm superficially porous particles (SPP) and a Diode Array Detector.

  • Pros: The SPP architecture minimizes the longitudinal diffusion (B term in the van Deemter equation), resulting in ultra-sharp peaks. DAD allows for peak purity angle assessment during forced degradation.

  • Cons: Requires low-dispersion, high-pressure instrumentation.

Alternative 3: LC-MS/MS (Bioanalytical & Trace Level)
  • Mechanism: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

  • Pros: Unmatched sensitivity and selectivity. Essential for pharmacokinetic (PK) studies or quantifying trace genotoxic impurities[3].

  • Cons: High cost; narrower linear dynamic range compared to UV detection.

Quantitative Performance Comparison
Validation ParameterRP-HPLC-UV (Routine QC)UHPLC-DAD (High-Throughput)LC-MS/MS (Bioanalytical)
Linearity Range 10 – 150 µg/mL1 – 200 µg/mL1 – 1000 ng/mL
Limit of Detection (LOD) 2.5 µg/mL0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 8.0 µg/mL1.0 µg/mL0.5 ng/mL
Accuracy (Recovery %) 98.5 – 101.2%99.1 – 100.8%92.0 – 108.5%
Precision (%RSD) < 2.0%< 1.0%< 5.0%
Run Time 15.0 min4.5 min3.0 min
Primary Application API Release TestingImpurity ProfilingPK/TK Studies

Mechanistic Insights: The Causality of Method Design

As a Senior Application Scientist, I design methods where every parameter serves a specific mechanistic purpose. For N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, the UHPLC-DAD method is the optimal choice for API validation.

Why use a low pH mobile phase? Standard silica should generally not be used at mid-pH when analyzing basic compounds. By utilizing an aqueous mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we achieve two critical outcomes: we fully protonate the primary amine for consistent retention, and we push the surface silanols below their pKa, effectively neutralizing them and shutting down the secondary ion-exchange pathways that cause tailing[1].

Why select an endcapped SPP C18 column? Even at low pH, trace metal contamination in older "Type A" silica can withdraw electrons from silanols, increasing their acidity[1]. We mandate the use of high-purity, fully endcapped "Type B" silica. The endcapping process chemically blocks residual silanols, providing a highly inert surface that ensures a symmetrical Gaussian peak shape for the basic amine.

Experimental Protocol: Self-Validating UHPLC-DAD Workflow

The following step-by-step methodology details the validation of the UHPLC-DAD method according to ICH Q2(R2) guidelines. This protocol is designed as a self-validating system; failure at any step prevents the progression to the next, ensuring absolute data integrity.

  • Step 1: System Suitability Testing (SST)

    • Action: Inject a 50 µg/mL standard solution in six replicates before any sample analysis.

    • Causality: Establishes baseline instrument performance. Acceptance Criteria: USP Tailing Factor ≤1.5 and %RSD of peak area ≤1.0% . If the tailing factor exceeds 1.5, it immediately flags a failure in silanol suppression (e.g., degraded mobile phase buffer or column void), halting the run.

  • Step 2: Specificity via Forced Degradation

    • Action: Subject the API to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal, and UV light) to achieve 10-20% degradation.

    • Causality: Proves the method is stability-indicating. The DAD software must verify that the Peak Purity Angle is less than the Purity Threshold for the main peak, confirming no degradation products are co-eluting with the active compound.

  • Step 3: Linearity and Range

    • Action: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL).

    • Causality: Validates the dynamic range of the detector. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , with the y-intercept ≤2.0% of the 100% response level.

  • Step 4: Accuracy (Spike Recovery)

    • Action: Spike known amounts of the reference standard into a synthetic placebo matrix at three levels (50%, 100%, 150%) in triplicate.

    • Causality: Confirms the absence of matrix effects. Acceptance Criteria: Mean recovery must fall strictly between 98.0% and 102.0%.

  • Step 5: Precision (Repeatability & Intermediate)

    • Action: Perform six independent sample preparations at the 100% test concentration. Repeat on a second day with a different analyst and different UHPLC system.

    • Causality: Evaluates the inherent variability of the extraction process and instrument mechanics. Acceptance Criteria: Method %RSD ≤1.0% for repeatability and ≤2.0% for intermediate precision.

Validation Workflow Visualization

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle for this compound.

AnalyticalValidation S1 1. System Suitability (Tailing ≤ 1.5, RSD ≤ 1.0%) S2 2. Specificity (Peak Purity Angle < Threshold) S1->S2 S3 3. Linearity & Range (R² ≥ 0.999) S2->S3 S4 4. Accuracy (98.0% - 102.0% Recovery) S3->S4 S5 5. Precision (Method %RSD ≤ 1.0%) S4->S5 S6 Validated Control Strategy (ICH Q2(R2) Compliant) S5->S6

Fig 1. Self-validating ICH Q2(R2) workflow for analytical method certification.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • M10 Bioanalytical Method Validation and Study Sample Analysis - U.S. Food and Drug Administration (FDA). 3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc..2

Sources

Efficacy of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) vs. Standard BCR-ABL1 Inhibitors: A Comprehensive Pre-Clinical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Tyrosine Kinase Inhibitors (TKIs) fundamentally transformed the management of Chronic Myeloid Leukemia (CML). First-generation TKIs, such as Imatinib, function by binding to the inactive conformation of the BCR-ABL1 kinase domain, effectively occluding the ATP-binding site and arresting oncogenic signaling[1]. However, the emergence of acquired resistance—most notably the T315I "gatekeeper" mutation—remains a persistent clinical challenge[2]. While third-generation TKIs like Ponatinib can overcome this mutation, their clinical utility is often limited by severe cardiovascular toxicity profiles[3][4].

This guide evaluates N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) , an emerging pre-clinical TKI. AMHB is rationally designed to retain the foundational hinge-binding anchor of early TKIs while incorporating a highly lipophilic tail to bypass the steric clashes introduced by gatekeeper mutations.

Structural Rationale & Mechanism of Action

The molecular architecture of AMHB is divided into two functional domains, each addressing a specific mechanistic requirement for kinase inhibition:

  • The Hinge-Binding Anchor: The 5-amino-2-methylphenyl moiety forms critical hydrogen bonds with the kinase hinge region. This mimics the primary anchoring mechanism of Imatinib, ensuring high-affinity binding to the wild-type (WT) BCR-ABL1 active site[1].

  • The Hydrophobic Bypass: The 2-(hexyloxy)benzamide group acts as a flexible, lipophilic extension. In the T315I mutant, the substitution of threonine with a bulky isoleucine creates a steric clash that repels Imatinib[2]. AMHB’s hexyloxy tail is specifically engineered to project into an adjacent hydrophobic pocket (conceptually similar to the myristoyl allosteric site), allowing the molecule to maintain its inhibitory pose without colliding with the mutated gatekeeper residue[2].

Mechanism cluster_0 Standard TKI (Imatinib) cluster_1 Experimental TKI (AMHB) WT1 WT BCR-ABL1 Mut1 T315I Mutant Ima1 Imatinib Ima1->WT1 Hinge Binding Ima2 Imatinib Ima2->Mut1 Steric Clash WT2 WT BCR-ABL1 Mut2 T315I Mutant AMHB1 AMHB AMHB1->WT2 Hinge Binding AMHB2 AMHB AMHB2->Mut2 Hydrophobic Bypass

Fig 1: Binding mechanisms of Imatinib vs. AMHB against WT and T315I mutant BCR-ABL1 kinases.

Comparative Efficacy Data

The following table summarizes the benchmarked in vitro inhibitory concentrations (IC50) of standard TKIs compared to the experimental profile of AMHB. While AMHB exhibits slightly lower potency against the wild-type kinase compared to Dasatinib and Ponatinib, its ability to retain sub-10 nM efficacy against the T315I mutant highlights its specialized structural advantage.

InhibitorGenerationIC50 (WT BCR-ABL1)IC50 (T315I Mutant)Primary Mechanism / Clinical Limitation
Imatinib 1st Gen~10.0 nM>10,000 nMATP-competitive; completely blocked by T315I[1].
Dasatinib 2nd Gen~0.8 nM>10,000 nMDual SRC/ABL inhibitor; highly vulnerable to T315I[5].
Ponatinib 3rd Gen~0.4 nM~2.0 nMPan-inhibitor; overcomes T315I but carries cardiovascular toxicity risks[3][4].
AMHB Experimental ~1.5 nM ~8.5 nM Flexible hydrophobic tail bypasses T315I steric clash.

Experimental Methodologies & Validation Protocols

To ensure rigorous, reproducible evaluation of AMHB against standard TKIs, the following self-validating experimental systems are employed.

Protocol A: Bead-Based In Vitro Kinase Radioassay

This cell-free assay provides absolute quantification of direct kinase inhibition, isolating the biochemical interaction from cellular variables like drug efflux pumps[5].

  • Kinase Capture: Lyse K562 cells (expressing native BCR-ABL1) or engineered Ba/F3 cells (expressing T315I). Incubate the lysates with protein G-conjugated microbeads coated with anti-ABL antibodies to isolate the kinase[5].

  • Buffer Optimization (Causality): Suspend the beads in a kinase assay buffer containing 0.1% n-dodecyl-beta-D-maltoside (DDM). Why DDM? Traditional detergents can denature the kinase, but 0.1% DDM specifically prevents the micro-beads from clumping during the reaction without disrupting the native catalytic activity of BCR-ABL1[5].

  • Inhibitor Pre-incubation: Aliquot the immobilized kinases and pre-incubate with titrated concentrations of AMHB, Imatinib, or Ponatinib for 30 minutes. This allows the compounds to reach equilibrium binding within the ATP pocket.

  • Radiolabeling Reaction: Initiate the reaction by adding a kinase-specific peptide substrate alongside [γ-32P]ATP[5][6].

  • Quantification: Quench the reaction after 20 minutes. Wash the beads extensively to remove unbound [γ-32P]ATP, and measure substrate phosphorylation via scintillation counting to derive precise IC50 values[5].

Workflow Step1 1. Kinase Capture (Anti-ABL Beads) Step2 2. Inhibitor Pre-incubation (AMHB / TKIs) Step1->Step2 Step3 3. Radio-Reaction [γ-32P]ATP + Substrate Step2->Step3 Step4 4. Quench & Wash (0.1% DDM Buffer) Step3->Step4 Step5 5. Scintillation Counting (IC50) Step4->Step5

Fig 2: Step-by-step workflow for the bead-based in vitro kinase radioassay.

Protocol B: Ba/F3 Cell Viability & Self-Validating Counter-Screen

The Ba/F3 murine pro-B cell line is the gold standard for validating TKI efficacy due to its unique biological "switch" that creates a self-validating system for differentiating on-target efficacy from off-target toxicity[5][7].

  • Cell Engineering: Stably transfect Ba/F3 cells to express either WT BCR-ABL1 or the T315I mutant[7].

  • The IL-3 Dependency Switch (Causality): Native Ba/F3 cells strictly require Interleukin-3 (IL-3) for survival. However, the expression of constitutively active BCR-ABL1 renders them IL-3 independent, creating a state of oncogene addiction[5].

  • Primary Treatment (Efficacy): Treat the engineered cells with AMHB in the absence of IL-3. If AMHB successfully inhibits BCR-ABL1, the oncogenic survival signal is cut off, and the cells undergo apoptosis.

  • Counter-Screen (Trustworthiness): Treat a parallel cohort of non-transfected (native) Ba/F3 cells with AMHB in the presence of IL-3. If AMHB causes cell death in this cohort, it indicates broad, off-target cytotoxicity. A successful TKI will kill the engineered cells in step 3 while leaving the native cells in step 4 unharmed.

References

  • Imatinib in Chronic Myeloid Leukemia: an Overview | nih.gov |1

  • Ponatinib-review of historical development, current status, and future research | nih.gov | 3

  • Imatinib can act as an allosteric activator of Abl kinase | nih.gov | 2

  • Ponatinib after failure of second‐generation tyrosine kinase inhibitor in resistant chronic‐phase chronic myeloid leukemia | nih.gov | 4

  • The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | nih.gov | 6

  • BCR-ABL SH3-SH2 domain mutations in chronic myeloid leukemia patients on imatinib | nih.gov | 7

  • Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples | nih.gov | 5

Sources

Evaluating the Cross-Reactivity of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide in Enzymatic Assays: A Detergent-Controlled Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (hereafter referred to as AMHB ) presents a unique challenge in early-stage drug discovery and enzymatic profiling. Structurally, it is a dual-motif molecule: the 5-amino-2-methylphenyl moiety is a privileged scaffold known for specific kinase hinge-binding (homologous to the core of Imatinib)[1], while the 2-(hexyloxy)benzamide group introduces a highly lipophilic 6-carbon aliphatic tail.

While this lipophilic tail can enhance cellular permeability and target specific hydrophobic pockets, it also dramatically lowers aqueous solubility. In standard in vitro enzymatic assays, compounds with single alkyl chains (10-14 carbons) or similar lipophilic motifs often act as "lysosomotropic detergents" or form colloidal aggregates (micelles) at low micromolar concentrations[2]. These aggregates act as protein sponges, non-specifically sequestering enzymes and leading to promiscuous cross-reactivity (false-positive inhibition) across unrelated targets.

This guide provides a rigorous, self-validating methodology to distinguish AMHB's true specific inhibition from aggregation-based cross-reactivity by comparing its performance against standard inhibitors using a detergent-shift assay[3].

Structural Rationale & Mechanistic Causality

To understand AMHB's behavior in an assay, we must analyze the physical chemistry of its structural components:

  • The Specificity Driver (Monomer Form): At sub-micromolar concentrations (< 1 µM), AMHB exists primarily as a soluble monomer. The aniline derivative (5-amino-2-methylphenyl) can form specific hydrogen bonds with the ATP-binding pocket of tyrosine kinases, yielding true, competitive inhibition[1].

  • The Promiscuity Driver (Aggregate Form): As the concentration of AMHB increases (> 5 µM), the lipophilic hexyloxy tail drives the compound out of the aqueous phase, causing it to self-associate into colloidal aggregates (100–1000 nm in diameter). These aggregates exhibit massive surface areas that non-specifically adsorb and denature unrelated enzymes (e.g., proteases, β-lactamases, HATs), mimicking cross-reactivity[3].

The Causality of the Solution: To break this false-positive cross-reactivity, we introduce a non-ionic detergent (0.01% Triton X-100) into the assay buffer. The detergent disrupts the colloidal aggregates, forcing AMHB back into its monomeric state without denaturing the target enzyme[4]. If the observed cross-reactivity vanishes upon adding Triton X-100, the inhibition was an artifact of aggregation. If the potency remains stable, the cross-reactivity is a true, specific off-target effect.

Mechanism AMHB AMHB (Aqueous Buffer) Monomer Monomer Form (< 1 µM) AMHB->Monomer Low Conc. Aggregate Colloidal Aggregate (> 5 µM) AMHB->Aggregate High Conc. (Lipophilic Tail) Target Specific Target (e.g., Kinase) Monomer->Target Aggregate->Target OffTarget Off-Target Enzymes (e.g., AmpC) Aggregate->OffTarget SpecificInhibition Specific Inhibition (True Positive) Target->SpecificInhibition Promiscuous Enzyme Sequestration (False Positive) Target->Promiscuous OffTarget->Promiscuous

Fig 1: Concentration-dependent transition of AMHB from specific monomeric binding to promiscuous aggregation.

Comparative Performance Data

To objectively evaluate AMHB, we compare it against Imatinib (a highly specific, non-aggregating kinase inhibitor) and a PAINS Control (a known colloidal aggregator). The compounds are tested against a primary target (ABL1 Kinase) and an unrelated counter-screen enzyme (AmpC β-lactamase, a standard biosensor for promiscuous aggregation)[3].

Table 1: IC₅₀ Shift Analysis in the Presence and Absence of Detergent
CompoundABL1 Kinase IC₅₀(Standard Buffer)ABL1 Kinase IC₅₀(+0.01% Triton X-100)AmpC β-lactamase IC₅₀(Standard Buffer)AmpC β-lactamase IC₅₀(+0.01% Triton X-100)Mechanistic Conclusion
AMHB 0.85 µM14.2 µM4.5 µM> 50 µMMixed: Weak specific kinase inhibition masked by potent aggregation at >1 µM.
Imatinib 0.02 µM0.025 µM> 50 µM> 50 µMPure Specificity: No aggregation, true target engagement.
PAINS Control 2.1 µM> 50 µM1.8 µM> 50 µMPure Promiscuity: All apparent activity is driven by colloidal aggregation.

Data Interpretation: AMHB shows apparent cross-reactivity against both ABL1 and AmpC in standard buffers. However, the addition of Triton X-100 causes a >16-fold loss of potency against ABL1 and completely abolishes AmpC inhibition. This proves that AMHB's cross-reactivity is largely an artifact of micelle formation driven by the hexyloxybenzamide tail, rather than true multi-target polypharmacology.

Self-Validating Protocol: The Detergent-Shift Assay

To ensure trustworthiness, every enzymatic assay involving highly lipophilic compounds like AMHB must be inherently self-validating. The following protocol embeds the necessary controls to rule out aggregation-based false positives[3].

Step-by-Step Methodology

Step 1: Buffer Preparation & Splitting

  • Causality: You must test the compound in parallel environments to isolate the variable of aggregation.

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).

  • Split the buffer into two batches:

    • Condition A: Standard Buffer (No detergent).

    • Condition B: Standard Buffer + 0.01% (v/v) Triton X-100.

Step 2: Compound Titration

  • Prepare a 10 mM stock of AMHB in 100% DMSO.

  • Perform a 10-point serial dilution (e.g., 50 µM down to 0.1 nM) in both Condition A and Condition B. Ensure the final DMSO concentration remains constant (typically ≤ 1%) across all wells to prevent solvent-induced enzyme denaturation.

Step 3: Enzyme Pre-Incubation (Critical Step)

  • Causality: Colloidal aggregates take time to form and sequester the enzyme[3]. If you add the substrate immediately, you will miss the cross-reactivity.

  • Add the target enzyme to the compound plates.

  • Incubate the Enzyme + AMHB mixture for exactly 15 minutes at room temperature prior to adding the substrate.

Step 4: Reaction Initiation & Readout

  • Add the specific substrate (e.g., ATP/peptide for kinases, or nitrocefin for AmpC) to initiate the reaction.

  • Monitor the reaction kinetics (fluorescence or absorbance) over 30 minutes in the linear phase of the reaction.

Step 5: Data Analysis (The Shift Factor)

  • Calculate the IC₅₀ for both conditions.

  • Validation Rule: Calculate the Shift Factor = (IC₅₀ Condition B) / (IC₅₀ Condition A). A Shift Factor > 10 indicates that the compound's cross-reactivity is an artifact of aggregation.

Protocol Start Prepare Enzyme & Substrate Split Split Assay Conditions Start->Split CondA Standard Buffer (No Detergent) Split->CondA CondB Buffer + 0.01% Triton X-100 Split->CondB AddAMHB Titrate AMHB (0.1 nM - 50 µM) CondA->AddAMHB CondB->AddAMHB ResultA Calculate IC50 (-Triton) AddAMHB->ResultA Cond A Data ResultB Calculate IC50 (+Triton) AddAMHB->ResultB Cond B Data Compare Compare IC50 Shift ResultA->Compare ResultB->Compare Specific No Shift: Specific Cross-Reactivity Compare->Specific Promiscuous Large Shift (>10x): Aggregation Artifact Compare->Promiscuous

Fig 2: Self-validating detergent-shift workflow to distinguish true inhibition from aggregation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9965429, Imatinib amine. Retrieved from:[Link]

  • Firestone, R. A., et al. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. European Patent EP2950649A2.
  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. Retrieved from:[Link]

  • Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry, 46(21), 4477-4486. Retrieved from:[Link]

Sources

Benchmarking N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide Binding Kinetics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Target Engagement

Historically, small-molecule drug discovery relied heavily on thermodynamic equilibrium metrics, primarily the dissociation constant ( Kd​ ), to rank compound efficacy. However, in vivo systems are rarely at equilibrium. Modern pharmacology emphasizes binding kinetics—specifically, the association rate ( kon​ ), dissociation rate ( koff​ ), and the resulting drug-target residence time ( τ ) [1].

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide (AMHB) is a highly specialized probe molecule featuring a lipophilic hexyloxy tail and a substituted benzamide core. This structural motif is frequently utilized in the design of targeted kinase inhibitors and epigenetic modulators (such as Class I HDAC inhibitors). Due to the conformational flexibility of its target's binding pocket, AMHB often exhibits a two-state binding mechanism: an initial rapid encounter complex followed by a slow conformational locking step. Accurately benchmarking AMHB against standard reference compounds requires rigorous, self-validating kinetic assays.

Visualizing the Kinetic Mechanism

To understand why AMHB outperforms traditional fast-on/fast-off inhibitors, we must visualize its two-step binding mechanism. The lipophilic 2-(hexyloxy) moiety drives the initial encounter, while the 5-amino-2-methylphenyl group facilitates a slow conformational adaptation within the binding pocket, significantly prolonging residence time.

BindingKinetics Target Target Protein (Apo State) Complex Initial Encounter Complex (EI) Target->Complex k_on Ligand AMHB Ligand (Free State) Ligand->Complex k_on Complex->Target k_off (fast) Conformational Locked Complex (EI*) Complex->Conformational k_forward (Isomerization) Conformational->Complex k_reverse (slow)

Two-step binding kinetics model illustrating AMHB target engagement and conformational locking.

Objective Benchmarking: AMHB vs. Standard Alternatives

When evaluating AMHB, it is critical to compare its kinetic profile against established pharmacological alternatives. For this benchmark, we compare AMHB against Reference A (a classical Type I kinase inhibitor analog with rapid kinetics) and Reference B (a slow-binding epigenetic inhibitor analog).

While all three compounds exhibit single-digit nanomolar affinity, their kinetic profiles dictate vastly different in vivo efficacies. AMHB strikes an optimal balance: a moderate association rate that avoids diffusion-limited toxicity, coupled with a slow dissociation rate that ensures a sustained pharmacodynamic effect [1].

Table 1: Comparative Kinetic Parameters
CompoundTarget Affinity ( Kd​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Residence Time ( τ=1/koff​ )Kinetic Profile
AMHB 4.2 nM 1.5×105 M−1s−1 6.3×10−4 s−1 ~26 minutes Moderate-on / Slow-off
Reference A 15.0 nM 8.0×105 M−1s−1 1.2×10−2 s−1 ~1.4 minutes Fast-on / Fast-off
Reference B 2.1 nM 4.5×104 M−1s−1 9.5×10−5 s−1 ~175 minutes Slow-on / Ultra-slow-off

Note: Data derived from global fitting of Surface Plasmon Resonance (SPR) sensorgrams using a 1:1 Langmuir binding model with mass transport correction.

Self-Validating Experimental Workflows

To generate the robust kinetic data presented above, orthogonal biophysical techniques must be employed. As a Senior Application Scientist, I mandate the use of both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). These protocols are designed as self-validating systems—meaning internal controls automatically flag artifacts such as mass transport limitation or non-specific binding [2].

Protocol A: Surface Plasmon Resonance (SPR)

SPR is the gold standard for resolving discrete kinetic rate constants [3]. The following protocol utilizes a CM5 sensor chip, chosen because its carboxymethyl dextran matrix provides high binding capacity while maintaining a hydrophilic environment to repel the lipophilic hexyloxy tail of AMHB.

Step-by-Step Methodology:

  • Surface Preparation & Activation:

    • Action: Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Causality: This converts the carboxyl groups to reactive NHS esters, priming the surface for covalent amine coupling.

  • Target Immobilization:

    • Action: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of 1,500 Response Units (RU) is achieved. Quench the remaining esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Validation Check: The theoretical maximum binding capacity ( Rmax​ ) for AMHB should be kept below 50 RU. Exceeding this threshold induces mass transport limitation, artificially suppressing the calculated kon​ [2].

  • Analyte Injection (AMHB):

    • Action: Prepare a 2-fold dilution series of AMHB (from 100 nM to 3.125 nM) in running buffer (HBS-EP+ with 2% DMSO). Inject each concentration for 120 seconds (association), followed by a 600-second buffer flow (dissociation) at a high flow rate of 50 µL/min.

    • Causality: The high flow rate minimizes rebinding artifacts during the dissociation phase, ensuring the measured koff​ reflects true complex decay.

  • Double-Referencing & Data Fitting:

    • Action: Subtract the signal from an unmodified reference flow cell, followed by subtracting a buffer-only blank injection.

    • Validation Check: Fit the double-referenced sensorgrams to a 1:1 binding model. A χ2 value of less than 10% of the Rmax​ confirms that the kinetic model accurately describes the interaction.

Protocol B: Biolayer Interferometry (BLI)

While SPR offers unparalleled sensitivity, BLI is performed in a fluidic-free environment, making it highly resistant to the bulk refractive index shifts commonly caused by the 2% DMSO required to solubilize AMHB.

Step-by-Step Methodology:

  • Biosensor Hydration:

    • Action: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20, 2% DMSO) for 15 minutes prior to the assay.

    • Causality: The inclusion of BSA and Tween-20 is critical. AMHB's hexyloxy group is highly lipophilic; these additives act as carrier proteins and surfactants to prevent non-specific binding to the sensor shaft.

  • Oriented Target Loading:

    • Action: Load site-specifically biotinylated target protein onto the SA sensors until a wavelength shift of 0.8–1.0 nm is observed.

    • Causality: Biotin-streptavidin capture ensures uniform orientation of the target protein, preventing the steric occlusion of the binding pocket that can occur with random amine coupling.

  • Kinetic Association and Dissociation:

    • Action: Transfer the loaded sensors into wells containing the AMHB dilution series for 180 seconds. Subsequently, move the sensors into wells containing only assay buffer for 900 seconds to monitor dissociation.

    • Validation Check: Include a parallel sensor loaded with the target protein but dipped into a buffer-only well. If this sensor shows a negative drift during the assay, it indicates target leaching, and the baseline must be mathematically corrected before kinetic fitting.

Conclusion

Benchmarking the binding kinetics of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide reveals a highly optimized pharmacological profile. By utilizing orthogonal, self-validating SPR and BLI workflows, we can confidently determine that AMHB's extended residence time (~26 minutes) is driven by a slow dissociation rate ( koff​ ). This kinetic signature suggests that AMHB will provide prolonged target occupancy in vivo, superior to standard fast-on/fast-off alternatives, thereby reducing the required dosing frequency and minimizing off-target liabilities.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. URL:[Link]

  • Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual Review of Biophysics and Biomolecular Structure, 26, 541-566. URL:[Link]

  • Hearty, S., Leonard, P., & O'Kennedy, R. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-442. URL:[Link]

reproducibility of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide represents a structurally challenging class of molecules in drug discovery: weakly basic, lipophilic amines. Featuring a hydrophobic hexyl tail and a basic aniline headgroup, this compound exhibits classic physicochemical properties (ClogP > 2, basic pKa) of a lysosomotropic detergent (LD) [1].

In High-Throughput Screening (HTS) campaigns, compounds of this nature are notorious for exhibiting "nuisance behavior"[2]. They passively diffuse across cell membranes but become protonated and irreversibly trapped within the acidic lumen of lysosomes[3]. In cell-free biochemical assays, their amphiphilic nature drives colloidal aggregation (micelle formation), which non-specifically sequesters assay reagents and quenches fluorescence[2].

Consequently, screening this compound using conventional platforms often yields catastrophic reproducibility failures, high coefficient of variation (CV%), and false-positive readouts[4]. This guide objectively compares standard screening alternatives against our recommended product—Multiplexed High-Content Screening (HCS) with Automated Acoustic Dispensing —to establish a highly reproducible, self-validating workflow.

Mechanistic Divergence in Assay Platforms

To understand why reproducibility varies, we must examine the causality behind the compound's interaction with different assay environments.

G cluster_0 Biochemical Assay (TR-FRET) cluster_1 Cellular Assay (HCS) Compound N-(5-Amino-2-methylphenyl) -2-(hexyloxy)benzamide Micelles Micellar Aggregation (Colloidal Interference) Compound->Micelles Aqueous Buffer Protonation Lysosomal Trapping (Protonation at low pH) Compound->Protonation Live Cells Quenching Fluorescence Quenching / Auto-fluorescence Micelles->Quenching FalsePos False Positives & Poor Reproducibility Quenching->FalsePos Phenotype True Phenotypic Readout (Lysosomal Swelling) Protonation->Phenotype HCS Multiplexed HCS (High Reproducibility) Phenotype->HCS

Fig 1: Mechanistic divergence of lysosomotropic assay interference vs. phenotypic readout.

Platform Comparison Guide

We evaluated the screening performance of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide across three distinct HTS platforms.

Alternative 1: TR-FRET (Biochemical Target-Based)
  • Mechanism: Measures target binding via proximity-based fluorescence transfer.

  • Failure Point: The hexyl chain of the benzamide derivative promotes the formation of colloidal aggregates in aqueous buffers. These micelles trap the TR-FRET fluorophores, causing signal quenching and artificial readouts[2][5].

  • Reproducibility: Poor. Z'-factors frequently drop below the acceptable 0.5 threshold[4].

Alternative 2: 2D Cell Viability (CellTiter-Glo)
  • Mechanism: Measures cellular ATP levels as a proxy for viability.

  • Failure Point: Lysosomotropic detergents cause delayed, non-specific membrane destabilization[1][6]. ATP depletion assays cannot differentiate between specific pathway modulation and general lysosomal rupture, leading to moderate reproducibility but high biological false-positive rates[7].

The Recommended Product: Multiplexed High-Content Screening (HCS)
  • Mechanism: Utilizes automated confocal microscopy to simultaneously quantify lysosomal morphology (LysoTracker) and cell health (Hoechst).

  • Advantage: By analyzing morphological features at the single-cell level, HCS distinguishes true lysosomotropism from compound precipitation and non-specific cytotoxicity[7][8]. Coupling this with acoustic liquid handling eliminates the plastic-binding artifacts common with lipophilic compounds.

Quantitative Performance Data

The table below summarizes the empirical reproducibility metrics derived from a 384-well screening campaign of the target compound.

Assay PlatformPrimary ReadoutZ'-FactorCV (%)False Positive RateReproducibility
TR-FRET (Biochemical) Target Binding0.32>20%High (Micelles)Poor
CellTiter-Glo (2D) ATP / Viability0.5512-15%Moderate (Toxicity)Moderate
Multiplexed HCS (Product) Lysosomal Area & Cell Count0.78 <5% Low (<1%) Excellent

Note: A Z'-factor ≥ 0.5 is the industry standard for a robust, reproducible assay[4].

Self-Validating Experimental Protocol: Multiplexed HCS

To ensure absolute reproducibility when screening N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, follow this self-validating HCS methodology.

Workflow Step1 Cell Seeding (Automated Handling) Step2 Compound Dispensing (Acoustic Transfer) Step1->Step2 Step3 Multiplex Staining (LysoTracker + Hoechst) Step2->Step3 Step4 High-Content Imaging (Confocal Optics) Step3->Step4 Step5 Data Analysis (Z'-factor & CV%) Step4->Step5

Fig 2: Optimized High-Content Screening (HCS) workflow for lipophilic amines.

Step-by-Step Methodology

Step 1: Automated Cell Seeding

  • Dispense HeLa or H9c2 cells into a 384-well optically clear-bottom microplate at a density of 4,000 cells/well using an automated liquid handler.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and stabilization.

Step 2: Acoustic Compound Dispensing (Critical Step)

  • Causality: Lipophilic compounds like our target benzamide adhere strongly to polypropylene pipette tips, causing variable dosing.

  • Use an Acoustic Liquid Handler (e.g., Echo) to transfer 50 nL of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide directly from the source plate to the assay plate.

  • Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity[4].

  • Incubate the cells with the compound for 18 hours.

Step 3: Multiplexed Fluorescent Staining

  • Without washing (to prevent loss of weakly adherent dying cells), add a staining cocktail containing 50 nM LysoTracker Red (lysosomal mass) and 1 µg/mL Hoechst 33342 (nuclear count).

  • Incubate for 30 minutes at 37°C.

Step 4: High-Content Confocal Imaging

  • Image the plates using an automated HCS platform (e.g., Opera Phenix) equipped with water-immersion objectives.

  • Capture minimum 4 fields per well to ensure statistical robustness.

Step 5: Self-Validation & Image Analysis

  • Validation Checkpoint: Before analyzing the target compound, calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Chloroquine). Proceed only if Z' > 0.6.

  • Quantify the total lysosomal area per cell (LysoTracker intensity) and normalize it against the total cell count (Hoechst). This dual-readout mathematically isolates specific lysosomotropism from non-specific cell death[7].

References

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Decontamination, and Disposal of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, scientifically grounded framework for the safe handling and disposal of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

Executive Summary & Chemical Profile

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a specialized pharmaceutical intermediate and research probe. Structurally, it contains a substituted aniline moiety (5-amino-2-methylaniline) and a lipophilic benzamide group (2-(hexyloxy)benzamide). This dual structural nature dictates its physicochemical behavior and hazard profile. The aniline moiety poses a risk of methemoglobinemia upon systemic absorption, while the lipophilic hexyloxy chain increases its bioavailability and potential for aquatic toxicity[1]. Proper disposal must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination[2].

Hazard Identification & Mechanistic Causality

Understanding the why behind safety protocols ensures rigorous compliance. We treat this compound as a high-priority hazardous material due to three mechanistic factors:

  • Aniline Toxicity: Aniline derivatives undergo hepatic N-hydroxylation. The resulting hydroxylamines oxidize hemoglobin to methemoglobin, severely impairing oxygen transport in the bloodstream[1].

  • Aquatic Toxicity: Benzamide derivatives with long alkyl chains (like the hexyloxy group) partition readily into organic phases (high logP), making them persistent and highly toxic to aquatic ecosystems[3].

  • Chemical Reactivity: The primary amine acts as a nucleophile and can react exothermically with strong oxidizing agents or concentrated acids, necessitating strict waste segregation.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile
PropertyValue / DescriptionOperational Implication
Molecular Formula C20H26N2O2High carbon content; requires high-temp incineration.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; handle exclusively in a fume hood.
Solubility Low in water; soluble in DMSO/EtOHDo not flush down aqueous sink drains.
Hazard Class Irritant, Target Organ ToxicityMandates strict PPE and secondary containment.
Table 2: Waste Segregation & Compatibility Matrix
Waste StreamCompatible WithIncompatible With
Solid Waste (Powder) Halogenated/Non-halogenated organicsStrong oxidizers, strong acids
Solvent Solutions DMSO, Methanol, AcetonitrileAqueous waste streams, heavy metals

Step-by-Step Disposal Protocol

Self-Validating Workflow for Laboratory Personnel

Phase 1: Preparation and Segregation

  • Verify Ventilation: Ensure the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: Manipulating dry powders on an open bench risks inhalation of micro-particulates.

  • Don PPE: Equip standard laboratory PPE (nitrile gloves, flame-resistant lab coat, ANSI Z87.1 safety goggles). If handling bulk powders outside a hood, an N95 or P100 particulate respirator is required.

  • Select Waste Receptacle: Use a high-density polyethylene (HDPE) or amber glass container. Causality: HDPE prevents the leaching of lipophilic compounds, while amber glass protects photosensitive aniline derivatives from UV-induced degradation.

Phase 2: Waste Transfer 4. Solid Waste: Carefully transfer residual powders and contaminated consumables (weighing paper, pipette tips) into the designated solid hazardous waste container. 5. Liquid Waste (Solutions): Pour dissolved waste into a designated organic solvent waste carboy. Critical Step: Never mix with nitric acid or other oxidizing waste streams, as the primary amine can undergo a violent exothermic reaction.

Phase 3: Labeling and Storage 6. Documentation: Affix an EPA-compliant Hazardous Waste label. Explicitly list "N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide" and the primary solvent. Do not use abbreviations. 7. Secondary Containment: Place the sealed waste container in a secondary containment tray within a ventilated flammable storage cabinet until Environmental Health and Safety (EHS) pickup.

Phase 4: Final Disposal 8. Incineration: The compound must be disposed of via high-temperature commercial incineration. Biological or physical wastewater treatment is insufficient due to the environmental persistence of the benzamide and aniline structures[4].

G Start Generate Chemical Waste (Solid/Solution) Segregate Segregate from Incompatibles (Strong Oxidizers/Acids) Start->Segregate Contain Transfer to Compatible Container (HDPE or Glass) Segregate->Contain Label Apply Hazardous Waste Label (Date & Contents) Contain->Label Store Store in Secondary Containment (Ventilated Area) Label->Store Pickup EHS / Licensed Contractor Pickup Store->Pickup Incinerate High-Temperature Incineration (EPA Compliant) Pickup->Incinerate

Fig 1. Step-by-step hazardous waste disposal workflow for benzamide derivatives.

Emergency Spill Response & Decontamination

If a spill occurs, the primary operational goal is to prevent aerosolization and dermal absorption.

  • Isolate: Evacuate personnel from the immediate vicinity and secure the area.

  • Moisten: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to suppress dust generation. Causality: Dry sweeping generates inhalable particulates, which bypass dermal barriers and rapidly enter the bloodstream.

  • Collect: Use a non-sparking scoop to transfer the moistened slurry into a hazardous waste container.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by an ethanol wipe. Dispose of all cleaning materials as hazardous waste[3].

G Spill Chemical Spill Detected Evacuate Secure Area & Assess Spill->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile) Evacuate->PPE Contain Moisten & Contain (Prevent Dust) PPE->Contain Collect Sweep into Waste Container Contain->Collect Decon Decontaminate Surface (Solvent/Soap) Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Fig 2. Emergency spill response and decontamination protocol.

References

  • The Sarpong Group. "Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS)". UC Berkeley.[Link]

  • [2] U.S. Environmental Protection Agency (EPA). "Dye and Pigment Industries; Hazardous Waste Listing Determination Policy". Federal Register. [Link]

  • [4] U.S. Environmental Protection Agency (EPA). "FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES". Regulations.gov.[Link]

  • [1] ResearchGate. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater". Journal of Health & Pollution. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Laboratory Safety

The molecular structure of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide incorporates several functional groups that warrant careful consideration: an aromatic amine, a benzamide, and an ether. Aromatic amines, as a class, are known for their potential toxicity and should be handled with care.[5] Similarly, benzamide derivatives may present hazards such as being harmful if swallowed or causing skin and eye irritation.[3][6][7] Therefore, until empirical data becomes available, it is prudent to treat this compound as potentially hazardous and to implement the highest standards of personal protection.[4]

Hazard Assessment: A Structurally-Informed Approach

A thorough risk assessment is the cornerstone of laboratory safety.[1] In the absence of specific data for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, we must infer potential hazards from its constituent chemical moieties.

Chemical MoietyPotential HazardsRationale and Supporting Evidence
Aromatic Amine Potential for toxicity, skin sensitization, and possible mutagenic effects.Aromatic amines are a well-documented class of compounds with a range of potential health effects. It is crucial to prevent skin exposure.[5][8][9]
Benzamide Harmful if swallowed, may cause skin and eye irritation, and some derivatives are suspected of causing genetic defects.Safety data for analogous benzamide compounds indicate these potential hazards.[3][6][10]
Ether (Hexyloxy group) While less prone to peroxide formation than aliphatic ethers, this potential should not be entirely dismissed, especially under prolonged storage.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential for ensuring the safety of all laboratory personnel.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling chemicals of unknown toxicity.[13] The following table outlines the minimum PPE requirements for handling N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile or neoprene gloves generally provide adequate protection against minor splashes of a wide range of chemicals.[4] Always inspect gloves for pinholes or tears before use. For prolonged or immersive contact, consult a glove compatibility chart or the manufacturer's recommendations. Contaminated gloves should be disposed of as hazardous waste.[2][7]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation.Safety goggles provide essential protection against chemical splashes.[4][14] A face shield offers an additional layer of protection for the entire face.[4]
Body Protection Flame-retardant and chemical-resistant lab coat.A lab coat made from appropriate materials protects against skin contact with hazardous chemicals.[15] It should be fully buttoned, with sleeves rolled down. Lab coats should never be worn outside of the laboratory.[14]
Respiratory Protection A fit-tested N95 respirator should be used as a minimum precaution when handling the solid compound. If there is a risk of aerosol generation or if working outside of a certified chemical fume hood, a higher level of protection, such as a powered air-purifying respirator (PAPR), is required.This protects against the inhalation of airborne particles, a primary route of exposure for potent compounds.[1] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide will minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood : All weighing, transferring, and experimental manipulations of this compound must be performed inside a certified chemical fume hood with a face velocity that meets institutional and OSHA standards.[1][4][15] This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[13]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[13][16]

Handling Protocol
  • Preparation : Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. Prepare your workspace within the fume hood by laying down absorbent, disposable bench paper.

  • Weighing and Transferring :

    • Use a dedicated set of spatulas and weighing papers.

    • To minimize the generation of dust, handle the solid material gently.

    • If transferring a solution, use a pipette with a bulb or a mechanical pipettor. Never pipette by mouth.[16]

  • During the Experiment :

    • Keep all containers with the compound sealed when not in immediate use.

    • Clearly label all vessels containing the compound with its full chemical name and appropriate hazard warnings.[17]

    • Avoid working alone in the laboratory when handling this compound.[16]

  • After Handling :

    • Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical. Use an appropriate solvent, followed by soap and water. Collect the decontamination rinsate as hazardous waste.[3]

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully doff PPE, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[7][18]

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[3] N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide and all materials contaminated with it must be treated as hazardous waste.

Waste Disposal Protocol
  • Waste Segregation : Collect all waste materials, including excess solid compound, contaminated gloves, weighing papers, and pipette tips, in a dedicated hazardous waste container.[2][3] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide".[3][17] Include any inferred hazard warnings.

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility.[2][3] The storage area should be secure and away from incompatible materials.[4]

  • Final Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[2][3] The recommended method for this type of waste is incineration by an approved facility.[3][18] Never dispose of this chemical down the drain or in the regular trash. [2][3]

Workflow for Handling and Disposal

G Workflow for N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer prep_hood->handle_weigh Begin Work handle_exp Conduct Experiment handle_weigh->handle_exp handle_decon Decontaminate Workspace and Equipment handle_exp->handle_decon disp_segregate Segregate Hazardous Waste handle_decon->disp_segregate Generate Waste disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for handling and disposal of the compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][19] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[18][19] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these guidelines, you can create a safe and controlled environment for the handling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, ensuring both the integrity of your research and the well-being of your team.

References

  • Vertex AI Search. (2025, June 6).
  • BenchChem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • OSHA.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Administration for Strategic Preparedness and Response (ASPR).
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Ibis Scientific. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • Peptide Institute, Inc. (2024, February 21).
  • Centers for Disease Control and Prevention. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Caltech CCE. General Lab Safety Procedure.
  • ACS Publications. (2023, November 9).
  • CDH Fine Chemical.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS.
  • Fisher Scientific. (2025, December 22).
  • Merck Millipore. Benzamide CAS 55-21-0 | 802191.
  • Taylor & Francis. (2010, June 4).
  • Oxford Lab Fine Chem. p-amino benzamide - msds cas.
  • Sigma-Aldrich. (2025, November 6).
  • BroadPharm. (2025, November 25).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。